4-Methyl-5-phenyl-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54437. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQXTKOICQHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288173 | |
| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28241-62-5 | |
| Record name | 28241-62-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methyl-5-phenyl-1,3-thiazol-2-amine IUPAC name and structure
An In-depth Technical Guide to 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. This has led to the incorporation of the thiazole nucleus into a multitude of FDA-approved drugs, including anticancer agents like Dasatinib, anti-HIV medications such as Ritonavir, and anti-inflammatory drugs like Meloxicam.[1][3] The inherent biological significance of this moiety drives continuous research into novel derivatives.[4]
This guide provides a comprehensive technical overview of a specific, high-interest derivative: This compound . We will delve into its definitive identification, a field-proven synthetic protocol, detailed characterization data, and its potential applications for professionals in drug development and chemical research.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of all subsequent research. The compound of interest is unambiguously defined by the following IUPAC name and structural identifiers. It is crucial to distinguish this isomer (CAS: 28241-62-5) from its close relative, 5-methyl-4-phenyl-1,3-thiazol-2-amine (CAS: 30709-67-2), as the substituent positions critically influence molecular geometry and biological activity.
-
IUPAC Name: this compound
-
Chemical Structure:

Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 28241-62-5 | [5] |
| Molecular Formula | C₁₀H₁₀N₂S | [5] |
| Molecular Weight | 190.26 g/mol | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | 122-126 °C (for isomer) |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[2][6] This reaction is favored in both academic and industrial settings due to its operational simplicity, use of readily available starting materials, and consistently high yields.[7] The core transformation involves the condensation of an α-haloketone with a thioamide.[6][7][8]
For the target molecule, This compound , the synthesis proceeds by reacting 1-phenyl-1-chloropropan-2-one with thiourea .
Reaction Mechanism
The mechanism is a well-established, multi-step sequence that culminates in the formation of the stable aromatic thiazole ring.
-
Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen (the α-carbon of the ketone). This forms an isothiouronium salt intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs as the nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 1,3-thiazole ring.[7][9]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. media.neliti.com [media.neliti.com]
- 3. nbinno.com [nbinno.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. scbt.com [scbt.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to agents with activities spanning from antimicrobial and anti-inflammatory to anticancer.[2][3][4][5] 4-Methyl-5-phenyl-1,3-thiazol-2-amine, the subject of this guide, belongs to this critical class of molecules. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for any rational drug design and development program. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential as a therapeutic agent.
This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, moving beyond a simple data sheet to explain the causality behind experimental choices and providing robust, validated protocols for their determination.
Core Physicochemical Profile
A quantitative overview of a compound's properties is the first step in its evaluation. The data presented below combines values from chemical databases and predictive models. It is crucial to recognize that while predicted values are useful for initial assessment, empirical determination through the protocols outlined later in this guide is the gold standard.
| Property | Value / Description | Source / Comment |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₁₀N₂S | [6][7] |
| Molecular Weight | 190.26 g/mol | [6][7] |
| Melting Point | Experimental data not readily available. Similar compounds, such as 2-Amino-5-phenyl-1,3,4-thiadiazole, have melting points in the range of 223-227 °C.[8] | Empirical determination is recommended. |
| Boiling Point | ~370.0 ± 34.0 °C | Predicted for a structural isomer. |
| Calculated logP | 2.59 | Calculated for the isomer 5-methyl-4-phenyl-1,3-thiazol-2-amine.[7] This value suggests moderate lipophilicity. |
| Predicted pKa | ~5.15 ± 0.10 | Predicted for a structural isomer. This value corresponds to the basicity of the exocyclic amine group. |
| Qualitative Solubility | Expected to be poorly soluble in water, soluble in organic solvents, and soluble in aqueous acidic solutions due to salt formation. | See Protocol 1 for experimental determination. |
Experimental Methodologies: A Practical Approach
The true characterization of a compound lies in empirical data. The following sections provide detailed, step-by-step protocols for determining the most critical physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.
Protocol 1: Qualitative Solubility Assessment
Expertise & Experience: Understanding a compound's solubility profile is the first experimental step. It informs how the compound will be handled, formulated, and how it might behave in a biological system. The presence of the basic amine group suggests that solubility will be pH-dependent, a key piece of information for oral drug development. This protocol uses simple, universally available reagents to classify the compound based on its acid-base properties.[9][10]
Step-by-Step Methodology:
-
Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.[10]
-
Solvent Addition (Water): To the "Water" tube, add 0.75 mL of deionized water in 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30 seconds.[10] Observe and record if the solid dissolves. Test the pH of the resulting solution with pH paper.[9]
-
Solvent Addition (Acid): To the "5% HCl" tube, add 0.75 mL of 5% aqueous hydrochloric acid in portions, mixing thoroughly after each addition. The amine group is expected to be protonated, forming a soluble hydrochloride salt. Record the observation.[10]
-
Solvent Addition (Base): To the "5% NaOH" tube, add 0.75 mL of 5% aqueous sodium hydroxide, mixing thoroughly.[9] The compound is not expected to dissolve. Record the observation.
-
Trustworthiness Check: To the "5% HCl" tube where the compound dissolved, add 5% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that dissolution was due to an acid-base reaction, validating the presence of a basic functional group.[9]
Visualization of Workflow:
Caption: Workflow for Qualitative Solubility Testing.
Protocol 2: pKa Determination by Potentiometric Titration
Expertise & Experience: The pKa is a measure of the acidity or basicity of a functional group. For an amine, the pKa of its conjugate acid indicates the pH at which 50% of the molecules are protonated (charged) and 50% are neutral. This value is critical for predicting a drug's behavior in different pH environments of the body, such as the stomach (low pH) and intestine (higher pH). Potentiometric titration is a highly precise and reliable method for pKa determination.[11][12]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[11]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound to create a 1 mM solution (e.g., 19.03 mg in 100 mL). A co-solvent like methanol or DMSO may be needed if aqueous solubility is low, but should be kept to a minimum. The final solution should also contain 0.15 M potassium chloride to maintain constant ionic strength.[11]
-
Initial Acidification: Transfer 20 mL of the sample solution to a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂.[11] Acidify the solution to ~pH 2 by adding 0.1 M HCl.
-
Titration: Place the calibrated pH electrode in the solution. Begin titration by adding small, precise increments (e.g., 0.02 mL) of a standardized 0.1 M NaOH solution.[11]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. This can be determined by finding the inflection point of the curve (the equivalence point) and reading the pH at half of that titrant volume.[13][14][15]
-
Trustworthiness Check: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal.[11]
Visualization of Workflow:
Caption: Workflow for pKa Determination via Potentiometry.
Protocol 3: LogP Determination by the Shake-Flask Method
Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most important physicochemical property in drug discovery. It influences solubility, permeability across biological membranes, plasma protein binding, and metabolism. The shake-flask method is the universally recognized "gold standard" for LogP measurement due to its directness, though it requires careful execution.[16]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate each solvent by mixing them vigorously in a separatory funnel for 24 hours and then allowing the phases to separate completely. This ensures that the volumes do not change during the experiment.[17][18]
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol (or DMSO if necessary, keeping the final DMSO concentration below 1%).[18][19]
-
Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol containing the compound and a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected LogP.[17]
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium.[20] Let the vessel stand overnight to ensure complete phase separation.[19][20]
-
Phase Separation: Centrifuge the vessel at low speed to fully separate the two phases.[19]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method, such as HPLC with UV detection. A calibration curve must be prepared for each phase.
-
Calculation: Calculate the partition coefficient P as P = C_oct / C_aq. The final value is expressed as LogP = log₁₀(P).
-
Trustworthiness Check: The experiment should be repeated at least three times. The mass balance should also be checked to ensure the total amount of compound recovered from both phases equals the initial amount added, confirming no degradation or adsorption to the vessel occurred.
Visualization of Workflow:
References
- 1. 2-Methyl-4-phenyl-1,3-thiazol-5-amine|CAS 38093-76-4 [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 8. 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 | 2002-03-1 [chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Spectroscopic Data Analysis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine: A Technical Guide for Researchers
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine, with the IUPAC numbering convention, is presented below. This visualization serves as a reference for the subsequent assignment of spectroscopic signals.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this molecule is expected to show distinct signals for the amine, phenyl, and methyl protons. The choice of solvent is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for similar compounds due to its ability to dissolve polar molecules and the presence of exchangeable protons.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly based on concentration and temperature. They typically appear as a broad signal due to quadrupole broadening and exchange with residual water in the solvent. |
| Phenyl-H | ~7.2 - 7.6 | Multiplet | 5H | The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. The exact shifts depend on the electronic effects of the thiazole ring. |
| -CH₃ | ~2.3 - 2.5 | Singlet | 3H | The methyl group protons are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. |
Expert Insights: The broadness of the -NH₂ peak is a key identifying feature. To confirm its assignment, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the amine protons will exchange with deuterium, causing the signal to diminish or disappear from the spectrum.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2 | ~168 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. |
| C4 | ~145 | The chemical shift is influenced by the attached methyl and phenyl groups and its position within the thiazole ring. |
| C5 | ~120 | This carbon is part of the double bond in the thiazole ring and is attached to the phenyl group. |
| Phenyl-C (ipso) | ~135 | The carbon of the phenyl ring directly attached to the thiazole ring. |
| Phenyl-C (ortho, meta, para) | ~125 - 130 | The remaining five carbons of the phenyl group will have chemical shifts in the typical aromatic region. |
| -CH₃ | ~15 | The methyl carbon will appear in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for obtaining high-quality NMR spectra.
Caption: Experimental workflow for NMR data acquisition and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and thiazole ring moieties.[6][7][8]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) | Medium |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium |
| ~1600 | C=N stretch | Thiazole Ring | Medium to Strong |
| 1500 - 1400 | C=C stretch | Aromatic Ring | Medium |
| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic Ring | Strong |
Expert Insights: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine.[9] The exact positions of the aromatic C-H out-of-plane bending bands can provide clues about the substitution pattern of the phenyl ring.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum by the instrument's software.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Table 4: Predicted Mass Spectral Data (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 190 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the compound.[10] |
| 189 | [M-H]⁺ | Loss of a hydrogen atom from the molecular ion.[10] |
| 147 | [M - CH₃CN]⁺ | A possible fragmentation pathway involving the loss of acetonitrile from the molecular ion.[10] |
| 116 | [C₇H₆N]⁺ | This fragment could arise from the cleavage of the thiazole ring.[10] |
Expert Insights: The molecular ion peak at m/z 190 is the most critical piece of information for confirming the molecular weight.[10] The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and can also be used to deduce structural information. The relative abundance of the fragment ions can provide insights into the stability of different parts of the molecule.[11][12]
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed mass fragmentation pathway of this compound.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, along with detailed experimental protocols for data acquisition. By combining the information from NMR, IR, and MS, researchers can confidently identify and characterize this important heterocyclic compound. The interpretations and methodologies presented here are based on extensive experience and established scientific principles, ensuring a high degree of reliability and trustworthiness for drug development and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR 溶剂 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
4-Methyl-5-phenyl-1,3-thiazol-2-amine mechanism of action
An In-depth Technical Guide to the Mechanistic Landscape of the 4-Methyl-5-phenyl-1,3-thiazol-2-amine Scaffold
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide focuses on the this compound core, moving beyond a singular mechanism of action to explore the diverse pharmacological activities and molecular targets engaged by its various derivatives. We will dissect the structure-activity relationships that empower this scaffold to serve as a foundation for developing agents with antimicrobial, anti-inflammatory, anticancer, and antiprotozoal properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological landscape, supported by detailed experimental protocols and mechanistic visualizations, to facilitate future discovery and optimization efforts.
The 2-Aminothiazole Core: A Privileged Scaffold
Below is a summary of the core compound's physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | [2] |
| Molecular Formula | C₁₀H₁₀N₂S | [2][3][4] |
| Molecular Weight | 190.26 g/mol | [2][3][4] |
| CAS Number | 30709-67-2 | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 122-126 °C | [3] |
| InChIKey | HTXQOROHFFYFMC-UHFFFAOYSA-N | [2][3] |
The true value of this scaffold lies in its potential for derivatization at the 2-amino position, which allows for the introduction of diverse functional groups to modulate activity and target specificity.
Caption: Key functionalization points of the core scaffold.
Dissecting the Mechanisms: A Target-Based Exploration
The biological activity of derivatives is incredibly diverse. The mechanism of action is not inherent to the thiazole ring itself but is conferred by the appended functionalities that enable interaction with specific enzymes, receptors, or cellular pathways.
Antimicrobial and Antifungal Activity
A significant body of research has focused on developing 2-aminothiazole derivatives as antimicrobial agents. The mechanism often involves the disruption of essential cellular processes in pathogens.
-
Bacterial Targets: Studies have demonstrated that amide derivatives of the 2-aminothiazole scaffold exhibit good activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria[5][6]. While specific enzyme targets are not always elucidated in initial screening studies, the activity is often attributed to the overall physicochemical properties of the molecule, which allow it to interfere with bacterial cell wall synthesis or enzymatic functions.
-
Fungal Targets: Derivatives have shown potent antifungal activity, in some cases exceeding that of the reference drug fluconazole[7]. A plausible mechanism of action for antifungal derivatives is the inhibition of fungal lanosterol C14α-demethylase (CYP51)[8]. This enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Anti-inflammatory and Analgesic Mechanisms
The thiazole nucleus can be incorporated into larger chemical structures to target pathways involved in inflammation and pain.
-
COX-2 Inhibition: Certain derivatives, such as thiazolo[4,5-d]pyridazinones, have demonstrated significant anti-inflammatory and analgesic properties[9]. The mechanism for related structures has been linked to the selective inhibition of cyclooxygenase-2 (COX-2)[9]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Caption: Simplified COX-2 inhibition pathway by thiazole derivatives.
Anticancer and Antiproliferative Activity
The 2-aminothiazole scaffold is a feature of several compounds investigated for their anticancer potential. The activity is highly dependent on the nature of the substituents.
-
Cytotoxicity: Derivatives have shown antiproliferative activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2)[10]. The structure-activity relationship suggests that the combination of the thiazole ring with other heterocyclic systems, like 1,3,4-thiadiazole, is crucial for cytotoxic activity[10]. The presence of electron-donating groups on the phenyl ring can enhance this effect[10]. The precise molecular targets are often multifactorial and can include inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.
Antiprotozoal Activity
Emerging research has identified 2-aminothiazole derivatives as promising scaffolds for developing new antiprotozoal agents.
-
Leishmania Inhibition: Compounds based on the 4-phenyl-1,3-thiazol-2-amine core have demonstrated potent activity against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis[8]. Molecular modeling studies suggest a potential mechanism of action is the inhibition of the S-methyl-5-thioadenosine phosphorylase enzyme, which is involved in the parasite's metabolism[8].
Methodologies for Screening and Synthesis
To ensure scientific integrity, the exploration of novel derivatives requires robust and reproducible experimental protocols. The following sections detail standardized methodologies for the synthesis and biological evaluation of compounds based on the this compound scaffold.
Protocol: Synthesis of an N-Acylated Derivative
This protocol describes a general method for acylating the 2-amino group, a common strategy for generating derivative libraries. This is based on established peptide coupling techniques used for similar scaffolds[7].
Objective: To synthesize an N-acylated derivative of 2-amino-4-phenylthiazole for biological screening.
Materials:
-
2-amino-4-phenylthiazole (starting material)
-
Boc-protected amino acid (e.g., Boc-Leucine)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of Boc-protected amino acid in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add 1.1 equivalents of DCC to the solution and stir for 30 minutes at 0°C to form the active ester.
-
Coupling: In a separate flask, dissolve 1.0 equivalent of 2-amino-4-phenylthiazole and 1.2 equivalents of Et₃N (as a base) in anhydrous DCM.
-
Slowly add the activated amino acid solution from Step 3 to the thiazole solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected derivative.
-
Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final N-acylated thiazole derivative. Purify via column chromatography or recrystallization as needed.
Protocol: In Vitro Antimicrobial Screening (Agar Cup-Plate Method)
This method provides a reliable preliminary assessment of the antibacterial and antifungal activity of synthesized compounds[5][6].
Objective: To evaluate the antimicrobial activity of thiazole derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized thiazole derivatives (dissolved in DMF or DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Fungal strains (e.g., A. niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent, e.g., DMF)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the solidified agar plates using a sterile swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells (cups) into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 µg/mL) into a designated well[6].
-
Load the positive and negative controls into separate wells on the same plate.
-
Incubation: Allow the plates to stand for 1 hour for pre-diffusion of the compounds. Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. Compare the zone sizes of the test compounds to the controls.
Caption: A typical workflow for drug discovery using the thiazole scaffold.
Conclusion and Future Directions
The this compound core is a testament to the power of scaffold-based drug discovery. Its true potential is unlocked through targeted chemical modification, which has yielded derivatives with a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The mechanism of action is not a property of the core itself, but rather a function of the specific molecular interactions enabled by its derivatives.
Future research should focus on:
-
Target Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., enzymes, receptors) for the most potent derivatives.
-
Mechanism of Action Studies: Employing biochemical and cellular assays to validate target engagement and elucidate the downstream signaling consequences.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating in vitro activity to in vivo efficacy.
By leveraging the inherent versatility of this scaffold and applying rigorous mechanistic investigation, the scientific community can continue to develop novel and effective therapeutic agents based on the 2-aminothiazole framework.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2 [sigmaaldrich.com]
- 4. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Methyl-4-phenyl-1,3-thiazol-5-amine|CAS 38093-76-4 [benchchem.com]
- 9. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Enduring Legacy of 4-Methyl-5-phenyl-1,3-thiazol-2-amine: A Cornerstone of Modern Medicinal Chemistry
This guide provides a comprehensive exploration of the discovery, synthesis, and historical development of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. Eschewing a rigid template, this document is structured to logically unfold the scientific narrative, from the foundational chemistry of the thiazole ring to the compound's contemporary significance as a privileged scaffold in drug discovery. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal molecule and its enduring impact on medicinal chemistry.
Preamble: The Unseen Scaffolding of Therapeutic Innovation
In the vast landscape of medicinal chemistry, certain molecular frameworks emerge as cornerstones upon which entire classes of therapeutic agents are built. The 2-aminothiazole moiety is one such "privileged scaffold," a testament to its remarkable versatility in engaging with a wide array of biological targets. Within this esteemed family of compounds, this compound stands as a quintessential example, embodying the chemical elegance and therapeutic potential that has captivated chemists for over a century. While the precise first synthesis of this specific molecule is not readily apparent in the annals of chemical literature, its genesis is intrinsically linked to the groundbreaking work of Arthur Hantzsch in the late 19th century. This guide, therefore, traces the discovery and history of this compound through the broader lens of the development of the 2-aminothiazole class, offering a narrative of chemical innovation and its profound impact on human health.
I. The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The history of this compound is inextricably tied to the discovery of a robust and versatile method for the synthesis of the thiazole ring. In 1887, German chemist Arthur Hantzsch reported a reaction that would become a fundamental tool in heterocyclic chemistry: the condensation of an α-haloketone with a thioamide.[1][2] This reaction, now universally known as the Hantzsch thiazole synthesis, provided a straightforward and efficient route to a wide variety of substituted thiazoles.[3][4]
The elegance of the Hantzsch synthesis lies in its simplicity and broad applicability. It allows for the construction of the thiazole ring with various substituents at positions 2, 4, and 5, depending on the choice of starting materials.[3] The reaction of an α-haloketone with thiourea, in particular, proved to be a highly effective method for the preparation of 2-aminothiazoles.[2][3]
The Mechanism of the Hantzsch Thiazole Synthesis: A Stepwise Exploration
The enduring utility of the Hantzsch synthesis is a direct result of its predictable and well-understood mechanism. The process unfolds through a series of logical steps, each contributing to the formation of the stable aromatic thiazole ring.
Figure 1: A simplified representation of the Hantzsch thiazole synthesis mechanism.
-
Nucleophilic Attack: The reaction commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone. This step displaces the halide ion and forms a thiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiouronium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This cyclization step results in the formation of a five-membered ring, a 4-hydroxy-4,5-dihydrothiazole intermediate.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the intermediate, leading to the formation of the stable, aromatic 2-aminothiazole ring.[5]
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.[6]
II. The Synthesis of this compound: A Practical Application of the Hantzsch Method
The synthesis of this compound is a classic example of the Hantzsch reaction. The requisite starting materials are 2-bromo-1-phenylpropan-1-one (an α-haloketone) and thiourea.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-phenylpropan-1-one | 213.08 | 10.65 g | 0.05 |
| Thiourea | 76.12 | 4.57 g | 0.06 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | q.s. | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1-phenylpropan-1-one (10.65 g, 0.05 mol) and thiourea (4.57 g, 0.06 mol). A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone.
-
Solvent Addition: Add 100 mL of ethanol to the flask. Ethanol serves as a suitable solvent as it dissolves the reactants and facilitates the reaction upon heating.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is neutral to litmus paper. This step neutralizes the hydrobromic acid formed during the reaction, causing the free base of the product to precipitate out of the solution.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Figure 2: Experimental workflow for the synthesis of this compound.
III. The Rise of a Privileged Scaffold: The Medicinal Chemistry of 2-Aminothiazoles
The true significance of this compound and its congeners lies in their profound impact on medicinal chemistry. The 2-aminothiazole core has been identified as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][5]
A Versatile Pharmacophore:
The 2-aminothiazole moiety is a versatile pharmacophore for several reasons:
-
Hydrogen Bonding Capabilities: The amino group and the ring nitrogen atom can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.
-
Aromaticity and Rigidity: The aromatic nature of the thiazole ring provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space for optimal target binding.
-
Modifiable Core: The 2-amino, 4-, and 5-positions of the thiazole ring are readily amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[7]
Therapeutic Applications:
The 2-aminothiazole scaffold is a key component in a number of clinically used drugs and has been extensively investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as Aurora kinases.[7]
-
Antimicrobial Agents: The thiazole ring is a component of some antibiotics, and novel 2-aminothiazole derivatives continue to be explored for their antibacterial and antifungal properties.[8]
-
Anti-inflammatory Agents: Certain 2-aminothiazoles have shown promise as anti-inflammatory agents by modulating inflammatory pathways.[9]
Figure 3: Diverse biological activities of the 2-aminothiazole scaffold.
IV. Conclusion: An Enduring Legacy
The story of this compound is a compelling chapter in the broader history of medicinal chemistry. From its conceptual origins in the seminal work of Arthur Hantzsch to its current status as a key building block in the design of novel therapeutics, this seemingly simple molecule exemplifies the power of fundamental chemical discovery. The Hantzsch thiazole synthesis provided the critical tool for accessing this important class of compounds, and the inherent properties of the 2-aminothiazole scaffold have ensured its enduring relevance. As researchers continue to explore the vast chemical space around this privileged core, the legacy of this compound and its derivatives is certain to expand, leading to the development of new and improved medicines for generations to come.
V. References
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. --INVALID-LINK--
-
Gomha, S. M., & Abdel-aziz, H. M. (2014). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 19(11), 18645–18679. --INVALID-LINK--
-
Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. KUEY, 30(5), 3209.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--
-
Das, D., & Das, M. K. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. --INVALID-LINK--
-
Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664.
-
BenchChem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. --INVALID-LINK--
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. --INVALID-LINK--
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. --INVALID-LINK--
-
Sahu, N. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155227. --INVALID-LINK--
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(2), 187-210.
-
Hegab, M. I., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(7), 7939-7953. --INVALID-LINK--
-
Egan, R. S., et al. (1968). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 33(12), 4422–4426. --INVALID-LINK--
-
Murata, K., & Ikehata, H. (1969). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan, 42(9), 2687-2689.
-
Biosynth. (n.d.). 2-Amino-5-methyl-4-phenylthiazole. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. --INVALID-LINK--
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. --INVALID-LINK--
-
Wube, A. A., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(5), 417–421. --INVALID-LINK--
References
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- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-5-methyl-4-phenylthiazole | 30709-67-2 | FA53951 [biosynth.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on a specific, yet representative member of this class: 4-Methyl-5-phenyl-1,3-thiazol-2-amine. While direct, extensive research on this particular molecule is emerging, the wealth of data on its close structural analogs allows for a robust, evidence-based exploration of its most probable and potent therapeutic targets. This document provides researchers and drug development professionals with a comprehensive overview of these targets, the underlying mechanisms of action, and detailed experimental protocols to validate these interactions and guide future discovery efforts. We will delve into key therapeutic areas including oncology, neurodegenerative diseases, and inflammatory disorders, presenting the scientific rationale and methodologies for investigating this promising chemical entity.
Introduction: The 2-Aminothiazole Core and Its Therapeutic Promise
The 1,3-thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which endows it with unique physicochemical properties for biological interactions. The addition of an amino group at the 2-position creates the 2-aminothiazole moiety, a versatile scaffold that has been successfully incorporated into approved drugs and numerous clinical candidates.[1][2] Its broad pharmacological profile includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4]
The subject of this guide, this compound, features a central 2-aminothiazole ring decorated with a methyl group at the 4-position and a phenyl group at the 5-position. These substitutions are not merely decorative; they critically influence the molecule's steric and electronic properties, governing its binding affinity and selectivity for various biological targets. The phenyl ring, for instance, can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the methyl group can provide a steric anchor or modulate solubility. This guide will explore the most promising therapeutic targets for this scaffold based on extensive research into its derivatives.
Oncology: Targeting Aberrant Cell Signaling and Proliferation
The 2-aminothiazole scaffold is a cornerstone in the development of modern cancer therapeutics, particularly as a framework for kinase inhibitors. Several key cancer-associated kinases have been identified as susceptible to inhibition by compounds bearing this core structure.
Protein Kinase CK2: Allosteric Inhibition
Mechanism: Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and suppression of apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[5] Unlike many kinase inhibitors that compete with ATP for the active site, 2-aminothiazole derivatives have been identified as a novel class of allosteric inhibitors of CK2.[5][6] These compounds bind to a unique pocket located at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[5][7] This allosteric approach can offer superior selectivity and overcome resistance mechanisms associated with ATP-competitive inhibitors.
Evidence: Studies on aryl 2-aminothiazoles have demonstrated their non-ATP-competitive mode of action.[5] A preliminary hit optimization of a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold led to a lead compound with submicromolar potency against purified CK2α.[6] This compound induced apoptosis in renal cell carcinoma cells and inhibited STAT3 activation, a downstream effector of CK2 signaling.[6]
Experimental Validation Protocol: CK2 Inhibition Assay
-
Objective: To determine the IC50 of this compound against human recombinant CK2α.
-
Materials: Recombinant human CK2α, CK2-specific peptide substrate (e.g., RRRADDSDDDDD), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add 5 µL of the peptide substrate and 5 µL of the test compound dilution.
-
Add 10 µL of CK2α enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 40 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 80 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Aurora and Checkpoint Kinases: Modulating Cell Cycle and DNA Damage Response
Mechanism: Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in various cancers.[8] Checkpoint Kinase 1 (CHK1) is a pivotal regulator of the DNA damage response; its inhibition can potentiate the effects of DNA-damaging chemotherapies.[9] The 2-aminothiazole scaffold has been successfully employed to design potent inhibitors of both Aurora kinases and CHK1.[8][9]
Evidence: QSAR and molecular docking studies have identified 2-amino thiazole derivatives with excellent binding interactions within the active site of Aurora kinase A.[8] Similarly, a series of 2-aminothiazole derivatives designed through bioisosterism exhibited potent CHK1 inhibition and antiproliferative activity against cancer cell lines.[9] Notably, derivatives of the specific compound N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, inducing apoptosis.[10][11]
Experimental Validation Protocol: Cell Viability and Apoptosis Assay
-
Objective: To assess the antiproliferative and pro-apoptotic effects of the compound on a panel of cancer cell lines (e.g., A549, MCF-7, HT-29).
-
Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Procedure (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm. The results will indicate the reduction in cell viability.
-
-
Procedure (Apoptosis Assay):
-
Treat cells with the compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualization of Potential Anticancer Mechanisms
References
- 1. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
4-Methyl-5-phenyl-1,3-thiazol-2-amine molecular weight and formula
An In-Depth Technical Guide to 4-Methyl-5-phenyl-1,3-thiazol-2-amine (C₁₀H₁₀N₂S)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, established synthesis protocols with mechanistic insights, and methods for spectroscopic characterization. The guide contextualizes the compound's importance by examining the broader role of the 2-aminothiazole scaffold in therapeutic applications, particularly as an anticancer agent.[1][2][3] Furthermore, essential safety, handling, and storage protocols are detailed for laboratory professionals. This document is intended for researchers, chemists, and drug development scientists engaged in the study and application of novel heterocyclic scaffolds.
Core Molecular Properties and Identifiers
This compound is a substituted aminothiazole featuring a methyl group at the 4-position and a phenyl group at the 5-position of the thiazole ring. The primary amine at the 2-position is a key functional group, serving as a versatile handle for further chemical modifications. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₀H₁₀N₂S | [4][5] |
| Molecular Weight | 190.26 g/mol | [4][5] |
| CAS Number | 28241-62-5 | [4] |
| Appearance | (Typically) Off-white to yellow crystalline solid | N/A |
| Purity | ≥95% (Commercially available) | [4] |
The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 2-aminothiazole ring system is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds.[3][6] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, and its synthetic accessibility. Thiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6] The title compound, as a derivative of this scaffold, serves as a valuable building block for the synthesis of novel therapeutic agents.
Caption: Relationship between the general 2-aminothiazole scaffold and the specific title compound.
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For this compound, the synthesis proceeds by reacting 1-bromo-1-phenylpropan-2-one with thiourea.
Expertise & Causality:
The Hantzsch synthesis is the method of choice due to its reliability, high yields, and the ready availability of starting materials. The reaction mechanism is a well-understood cascade of nucleophilic attack, intramolecular cyclization, and dehydration, leading to the stable aromatic thiazole ring. Using a protic solvent like ethanol facilitates the proton transfer steps inherent in the mechanism.
Experimental Protocol: Hantzsch Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in 50 mL of absolute ethanol.
-
Addition of Haloketone: To the stirring solution, add 1-bromo-1-phenylpropan-2-one (1 equivalent) dropwise. Self-Validation Note: The reaction is often exothermic; slow addition helps control the temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Neutralization & Isolation: Filter the solid and re-dissolve it in water. Neutralize the solution by adding a base (e.g., aqueous ammonia or sodium bicarbonate) until the pH is ~8-9 to precipitate the free amine.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
Caption: Workflow for the Hantzsch synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted NMR Data
The following table outlines the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra, which are critical for structural verification.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.20 - 7.50 | Multiplet | 5H | C₆H₅ |
| Amine-H | 5.50 - 6.50 | Broad Singlet | 2H | NH₂ |
| Methyl-H | ~2.40 | Singlet | 3H | CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Thiazole C2 (C-NH₂) | ~168 | C=N |
| Thiazole C4 (C-CH₃) | ~145 | C=C |
| Thiazole C5 (C-Ph) | ~115 | C=C |
| Phenyl C (ipso) | ~135 | Aromatic |
| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic |
| Methyl C | ~15 | CH₃ |
Note: Predicted values are based on typical chemical shifts for this structural class. Actual values may vary based on solvent and experimental conditions.
Applications in Research and Drug Development
The primary value of this compound in a research context is as a precursor or scaffold for more complex molecules with potential therapeutic value.
-
Anticancer Research: Numerous studies have demonstrated that modifying the 2-amino group of the thiazole ring can lead to potent anticancer agents.[2][6] For example, creating amide or thioacetamide derivatives from this core has yielded compounds with significant cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma.[2][7]
-
Scaffold for Library Synthesis: Its structure is ideal for combinatorial chemistry. The phenyl ring can be substituted, and the amine group provides a reactive site for building diverse chemical libraries to screen for various biological activities.
-
Material Science: Thiazole derivatives also find applications in the development of organic materials, such as dyes and ligands for coordination chemistry.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet for this exact compound may vary by supplier, general precautions for aminothiazole derivatives should be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Handling: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability and to maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[8]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
Solubility and stability of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols. We delve into the physicochemical properties, present methodologies for solubility determination across a range of relevant solvents, and detail protocols for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, in alignment with ICH guidelines. Potential degradation pathways are discussed, and recommendations for handling and storage are provided to ensure the integrity of the compound in a research setting.
Introduction: The Thiazole Scaffold in Modern Research
This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible results.
Figure 1: Chemical Structure of this compound

Core Physicochemical Properties
A foundational understanding of the compound begins with its key physicochemical identifiers and properties. These data are essential for accurate experimental design, including solution preparation and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 28241-62-5 | [4] |
| Molecular Formula | C₁₀H₁₀N₂S | [4] |
| Molecular Weight | 190.26 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | ~110-126 °C | [5] |
| Purity (Commercial) | ≥95% | [4][6] |
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of a compound's utility, impacting everything from formulation to bioavailability. The structure of this compound suggests a nuanced solubility profile. The phenyl and methyl groups confer lipophilicity, hinting at solubility in organic solvents, while the 2-amino group and thiazole nitrogen atoms provide sites for hydrogen bonding and potential protonation, which could enhance aqueous solubility, particularly at lower pH. Structurally similar compounds exhibit moderate solubility in organic solvents like DMSO and ethanol, with limited solubility in water.[7][8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility. It is a direct measure of the saturation point of a compound in a given solvent at a specific temperature.
Causality of Method Choice: This method is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing a thermodynamically accurate solubility value.
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5-10 mg per 1 mL of solvent). The excess solid is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. Recommended solvents include:
-
Water (Type I)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M HCl (to assess solubility of the protonated form)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95%)
-
Methanol
-
Acetonitrile
-
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required to obtain a clear supernatant.
-
Sample Preparation & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample and calculate the concentration of the dissolved compound against a standard curve.
Solubility Determination Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. 2-amino-5-methyl-4-phenylthiazole [stenutz.eu]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 8. 2-Amino-4-phenylthiazole CAS#: 2010-06-2 [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: A Scientist's Guide to the One-Pot Synthesis of 2-Amino-4-phenylthiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1][2] This five-membered ring system, containing both sulfur and nitrogen, is a cornerstone in numerous clinically significant pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Notable examples of drugs containing this moiety include the kinase inhibitor Dasatinib and the antibiotic Cefdinir, highlighting its therapeutic relevance.[2][3]
Traditionally, the synthesis of these derivatives relies on the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[6][7][8] However, the handling of lachrymatory and unstable α-haloketones presents significant practical challenges. To circumvent this, modern synthetic strategies have evolved towards one-pot procedures. These methods, which often generate the α-halo intermediate in situ from a more stable ketone precursor, offer improved efficiency, safety, and atom economy.[9]
This guide provides an in-depth exploration of the one-pot synthesis of 2-amino-4-phenylthiazole derivatives. We will delve into the underlying reaction mechanism, present detailed, field-tested protocols for both conventional and modern energy-assisted methods (microwave and ultrasound), and offer practical guidance on product characterization and troubleshooting.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The cornerstone of this synthesis is the Hantzsch reaction, first described in 1887.[7] Understanding its mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The process can be dissected into a sequence of classical organic chemistry steps.
The One-Pot Advantage: In a modern one-pot approach, the reaction does not start with a pre-synthesized α-haloketone. Instead, a stable aryl ketone (e.g., acetophenone) is mixed with a halogen source (like I₂ or CuBr₂) and a thioamide (e.g., thiourea). The first step is the in situ α-halogenation of the ketone.[9][10] Following this, the classical Hantzsch pathway commences.
Core Mechanism Steps:
-
Nucleophilic Attack (Sɴ2): The sulfur atom of the thiourea, being a potent nucleophile, attacks the α-carbon of the in situ generated α-haloketone, displacing the halide ion.[6][11]
-
Tautomerization & Cyclization: Following the initial attack, an intramolecular cyclization occurs. The nitrogen of the intermediate attacks the carbonyl carbon.
-
Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.[6]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols
Here we provide three distinct, validated protocols. Protocol 1 is the classic approach for reference, while Protocols 2 and 3 detail efficient one-pot methodologies suitable for contemporary research environments.
Reagents and Equipment
| Reagents | Grade | Supplier Example |
| Substituted Acetophenone | Reagent Grade, ≥98% | Sigma-Aldrich, Fluka |
| Thiourea | ACS Reagent, ≥99% | Sigma-Aldrich |
| Iodine (I₂) | Reagent Grade, ≥99.8% | Merck, Fluka |
| Copper(II) Bromide (CuBr₂) | Reagent Grade, ≥99% | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs, Pharmco |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Equipment | Specifications | |
| Round-bottom flask | 50 mL or 100 mL | |
| Reflux condenser | Standard taper joint | |
| Magnetic stirrer with hotplate | ||
| Microwave reactor | Monomode, sealed vessel capability | |
| Ultrasonic bath/probe | 40 kHz frequency | |
| Buchner funnel and flask | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |
| Melting point apparatus |
Protocol 1: Classic Hantzsch Synthesis (from α-Bromoacetophenone)
This protocol is the foundational two-step method, useful for comparative studies.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 10 mL of methanol or ethanol.
-
Heating: Attach a reflux condenser and heat the mixture with stirring in a water bath or on a hotplate set to approximately 80-100°C for 30-60 minutes.[6]
-
Monitoring: Monitor the reaction progress using TLC (Mobile phase: 50% ethyl acetate / 50% hexane). The product spot should be UV active.
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 25 mL of a 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromic acid byproduct.[6]
-
Isolation: Stir for 10 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (2 x 15 mL) to remove inorganic salts. Allow the solid to air dry. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis via In Situ Halogenation (Conventional Heating)
This is a highly efficient one-pot method that avoids handling α-haloketones directly.
-
Reaction Setup: To a 100 mL round-bottom flask, add the substituted acetophenone (10 mmol), thiourea (20 mmol, 1.52 g), and iodine (10 mmol, 2.54 g).[12][13][14]
-
Solvent Addition: Add 30 mL of ethanol.
-
Heating: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 8-12 hours.[12][15]
-
Monitoring: Track the disappearance of the acetophenone spot by TLC (Mobile phase: 30% ethyl acetate / 70% hexane).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and pour the mixture over crushed ice in a beaker.
-
Isolation: The product will precipitate. Make the solution alkaline (pH ~8) by slowly adding saturated aqueous sodium bicarbonate or dilute ammonium hydroxide solution to neutralize HI and quench unreacted iodine.[13][14]
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove any remaining non-polar impurities.[13] Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole derivative.
Protocol 3: Green Chemistry Approach (Microwave-Assisted One-Pot Synthesis)
Microwave irradiation dramatically reduces reaction times from hours to minutes, offering a significant advantage in efficiency and energy consumption.[1][16][17]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the substituted acetophenone (1.0 mmol), thiourea (2.0 mmol), and iodine (1.0 mmol).[17]
-
Solvent: Add 3-4 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 150-200 W for 5-15 minutes.[17] Maintain the temperature below the solvent's boiling point by using a temperature sensor if available.
-
Monitoring & Work-up: After irradiation, cool the vessel to room temperature. Check for completion via TLC. Pour the cooled reaction mixture into 20 mL of ice-cold water.
-
Isolation & Purification: Neutralize with a saturated NaHCO₃ solution. Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry it. Recrystallize from ethanol for high purity.[15][17]
Note on Ultrasound-Assisted Synthesis: An alternative green method involves using an ultrasonic bath. The reaction can be set up similarly to Protocol 2 in a standard flask, which is then partially submerged in an ultrasonic bath at room temperature. Sonication can often drive the reaction to completion in 1-3 hours, offering a milder alternative to heating.[18][19][20]
Workflow and Characterization
A robust synthesis protocol must be paired with a clear plan for validation. The identity and purity of the synthesized 2-amino-4-phenylthiazole derivatives must be unequivocally confirmed.
Caption: Figure 2: General Experimental Workflow.
Product Validation System
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. A single spot on the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexane) is a good indicator of purity.
-
Melting Point (MP): Pure crystalline solids have a sharp, defined melting point range. Comparing the experimentally determined melting point with literature values can confirm the product's identity and purity.[6]
-
Spectroscopic Analysis:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (of the amino group) around 3100-3400 cm⁻¹, C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and aromatic C-H and C=C peaks.[21]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information. Key signals include a singlet for the C5-H of the thiazole ring, a broad singlet for the -NH₂ protons, and multiplets in the aromatic region corresponding to the phenyl group protons.[21][22]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The molecular ion peak (M⁺) should correspond to the calculated mass of the target derivative.[21]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents degraded (especially thiourea). 3. Insufficient heating/irradiation time or power. | 1. Extend reaction time and monitor closely with TLC. 2. Use fresh, high-purity reagents. 3. Increase temperature/power modestly or prolong reaction duration. |
| Impure Product (Multiple Spots on TLC) | 1. Incomplete reaction (starting material remains). 2. Formation of side products. 3. Insufficient washing during work-up. | 1. Optimize reaction time and temperature. 2. Ensure stoichiometry is correct; side reactions can occur with excess reagents. 3. Perform thorough washing with water and a non-polar solvent like ether. Purify via column chromatography if recrystallization fails. |
| Product is Oily or Fails to Solidify | 1. Presence of impurities. 2. Incorrect pH during work-up. | 1. Attempt to purify by column chromatography. Try triturating the oil with a cold non-polar solvent (e.g., hexane) to induce crystallization. 2. Ensure the solution is neutralized or slightly basic (pH 7-8) during work-up to ensure the free amine precipitates. |
| Reaction Stalls | 1. Deactivation of halogenating agent. 2. Poor solvent choice. | 1. In some cases, a catalytic amount of acid can facilitate the initial enolization needed for halogenation. 2. Ensure the use of a polar protic solvent like ethanol, which is generally optimal for this reaction. |
Conclusion
The one-pot synthesis of 2-amino-4-phenylthiazole derivatives represents a significant advancement over classical methods, offering a safer, more efficient, and often greener route to this vital heterocyclic scaffold. By leveraging in situ halogenation and modern energy sources like microwave and ultrasound, researchers can rapidly generate libraries of these compounds for screening in drug discovery and materials science. The protocols and validation techniques detailed in this guide provide a comprehensive and reliable framework for scientists to successfully synthesize and characterize these high-value molecules, accelerating the pace of innovation in the field.
References
- 1. medmedchem.com [medmedchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. rjpbcs.com [rjpbcs.com]
- 16. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 17. jusst.org [jusst.org]
- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kjscollege.com [kjscollege.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
Application Note: A Comprehensive Guide to the Hantzsch Thiazole Synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Introduction and Significance
The 1,3-thiazole ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design, with applications ranging from anticancer to antimicrobial agents.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this vital heterocycle.[3] It classically involves the condensation of an α-haloketone with a thioamide.[3][4]
This application note provides an in-depth, field-proven protocol for the synthesis of a specific, valuable derivative: 4-Methyl-5-phenyl-1,3-thiazol-2-amine . We will explore a modern, safer variation of the Hantzsch synthesis that generates the requisite α-haloketone in situ, thereby avoiding the handling of noxious and lachrymatory reagents.[5][6] This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each step, empowering researchers to adapt and troubleshoot the synthesis with authority.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the reaction of 1-phenylpropan-2-one with thiourea. Instead of starting with a pre-synthesized α-haloketone, this protocol utilizes molecular iodine, which reacts with the ketone in situ to form the reactive α-iodoketone intermediate.[7] This approach is not only more convenient but also significantly enhances laboratory safety.[5][6]
The reaction proceeds through a well-established multi-step mechanism:
-
In Situ α-Iodination: The reaction is initiated by the iodination of 1-phenylpropan-2-one at the α-carbon (the methylene group adjacent to the phenyl ring), forming 1-iodo-1-phenylpropan-2-one. This step is the key to avoiding the direct use of a lachrymatory α-haloketone.
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the iodoketone, displacing the iodide ion in a classic SN2 reaction. This forms an isothiouronium salt intermediate.[4][8]
-
Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone moiety.
-
Dehydration: The resulting five-membered ring intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic 1,3-thiazole ring system.[8]
This sequence of cyclocondensation steps is highly efficient and typically results in good to excellent yields of the desired 2-aminothiazole product.[9]
Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 1-Phenylpropan-2-one | C₉H₁₀O | 134.18 | 103-79-7 | Starting ketone. |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Source of the N-C-S fragment. |
| Iodine | I₂ | 253.81 | 7553-56-2 | Halogenating agent. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up and washing. |
| Equipment | ||||
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and hotplate | ||||
| Buchner funnel and filter flask | ||||
| Beakers and Erlenmeyer flasks | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Reagent Handling: Iodine is corrosive and can cause stains and burns; handle with care. 1-Phenylpropan-2-one is an irritant. Consult Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpropan-2-one (1.34 g, 10 mmol, 1.0 eq.) and thiourea (0.84 g, 11 mmol, 1.1 eq.) in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Iodine Addition: To the stirring solution, add iodine (2.54 g, 10 mmol, 1.0 eq.) portion-wise over 10-15 minutes. An exothermic reaction may be observed. The solution will turn a dark brown/red color.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours. The disappearance of the ketone starting material indicates completion.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate with stirring. Continue adding until effervescence ceases and the pH is approximately 7-8. This step is crucial as it deprotonates the thiazolium salt and precipitates the free amine product.
-
Collect the resulting pale yellow/off-white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts and residual ethanol.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at 50°C.
-
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | Approx. 148-151 °C |
| TLC (30% EtOAc/Hex) | Rf ≈ 0.4 (visualized under UV light at 254 nm) |
| ¹H NMR (DMSO-d₆) | δ ~2.3 (s, 3H, -CH₃), ~7.2-7.5 (m, 5H, Ar-H), ~7.6 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~14.0 (CH₃), ~115-145 (Aromatic & Thiazole Cs), ~168.0 (C-NH₂) |
| FT-IR (KBr, cm⁻¹) | ~3450-3300 (N-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend) |
| Mass Spec (ESI+) | m/z = 191.07 [M+H]⁺ for C₁₀H₁₀N₂S |
Field Insights & Troubleshooting
-
Causality - Why Ethanol? Ethanol is an excellent choice of solvent as it effectively dissolves both the nonpolar ketone and the more polar thiourea, has a suitable boiling point for reflux, and is relatively environmentally benign.[9]
-
Causality - The Importance of Neutralization: The Hantzsch synthesis initially forms the hydroiodide salt of the 2-aminothiazole. The product is often soluble in this acidic aqueous form. Basification with sodium bicarbonate is critical to neutralize the salt, forming the free base which is poorly soluble in water and precipitates out, enabling high recovery.[4]
-
Troubleshooting - Low Yield: If yields are poor, ensure the reflux time was sufficient by carefully monitoring via TLC. Impure or wet reagents can also hinder the reaction. Ensure the final pH after neutralization is indeed 7-8; an acidic solution will keep the product dissolved.
-
Troubleshooting - Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the beaker or adding a seed crystal. If it persists, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it before attempting recrystallization.
-
Alternative Halogenation: While this protocol uses iodine for in situ α-iodination, other methods involve bromination using reagents like N-Bromosuccinimide (NBS), which can also be effective.[10] The choice often depends on reagent availability and substrate reactivity.
Conclusion
This application note provides a reliable, safe, and efficient protocol for the synthesis of this compound via a modified Hantzsch reaction. By generating the α-haloketone intermediate in situ, this method circumvents the need for hazardous reagents without compromising yield or purity. The detailed mechanistic insights and troubleshooting guide offer researchers the necessary tools to confidently perform and adapt this synthesis. The resulting 2-aminothiazole is a highly valuable building block, primed for further functionalization in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
Analytical methods for 4-Methyl-5-phenyl-1,3-thiazol-2-amine characterization
An Application Note for the Comprehensive Characterization of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Thiazole derivatives are known to possess a wide range of biological activities, making their precise identification, purity assessment, and structural elucidation critical for advancing research.[1][2][3][4] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated methods including chromatography and spectroscopy. We delve into the causality behind experimental choices, ensuring that each protocol is robust and self-validating. The methods detailed herein provide a framework for generating reliable and reproducible data essential for regulatory submissions and further scientific investigation.
Introduction and Physicochemical Profile
This compound is a substituted aminothiazole. The structural backbone, featuring a phenyl group attached to a methyl-thiazole amine ring system, is a common scaffold in medicinal chemistry. Accurate characterization is the foundational step for any subsequent biological or toxicological evaluation. This involves confirming the molecule's identity, determining its purity, and elucidating its chemical structure.
The workflow for comprehensive characterization involves orthogonal analytical techniques, each providing a unique piece of information that, when combined, offers a complete profile of the molecule.
Figure 1: Integrated workflow for the analytical characterization of the target molecule.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. This data is essential for selecting appropriate analytical conditions, such as solvents for sample preparation and chromatographic mobile phases.
| Property | Value | Source |
| Chemical Structure | PubChem[5] | |
| CAS Number | 28241-62-5 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₁₀H₁₀N₂S | Santa Cruz Biotechnology[6] |
| Molecular Weight | 190.26 g/mol | Santa Cruz Biotechnology[6] |
| Appearance | Typically a solid (e.g., powder or crystals) | General Knowledge |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from impurities, byproducts, or residual starting materials.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Method: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar organic molecules. For this compound, a C18 column provides a non-polar stationary phase that retains the compound based on its hydrophobicity. The molecule's aromatic rings and conjugated system allow for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[7][8] The basic nature of the 2-amino group necessitates the use of an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) to ensure the amine is protonated. This minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[9]
Protocol: Purity Determination by RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.[9]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard choice for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to ensure sharp peaks for the basic analyte.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 15 minutes | A broad gradient ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | 254 nm and 275 nm | Wavelengths where aromatic heterocycles typically show strong absorbance.[9] |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Figure 2: Step-by-step workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method: GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. It offers high chromatographic resolution and provides structural information from the mass spectrum. For this compound, GC-MS can serve as an orthogonal method to HPLC to confirm purity and identity. The electron ionization (EI) mass spectrum will provide a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries. Several studies have successfully used GC-MS for the characterization of thiazole derivatives.[1][10]
Protocol: Identity Confirmation by GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp to separate the analyte from any volatile impurities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Mass Range | 50 - 400 m/z | Covers the molecular ion and expected fragments. |
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion (M⁺) at m/z 190.
-
Compare the fragmentation pattern to known spectra or interpret it to confirm the structure.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's chemical structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms. The delocalized π-electron system in the aromatic rings induces a "ring current" that causes protons attached to the ring to be deshielded, shifting their signals downfield to a characteristic region (typically 6.5-8.5 ppm).[11]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.4 | Singlet (s) | 3H, -CH₃ |
| ¹H | ~5.0 - 6.0 | Broad Singlet (br s) | 2H, -NH₂ |
| ¹H | ~7.2 - 7.6 | Multiplet (m) | 5H, Phenyl-H |
| ¹³C | ~15 | Quartet (q) | -CH₃ |
| ¹³C | ~115 - 145 | Doublets (d) / Singlet (s) | Phenyl & Thiazole carbons |
| ¹³C | ~168 | Singlet (s) | C2-NH₂ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. The NH₂ signal can be broad and its position is highly dependent on solvent and temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Method: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence. Aromatic rings show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[7]
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Thiazole) |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |
| ~1620 | C=N Stretch | Thiazole Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations[7][12] |
| ~760 and ~700 | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |
| ~700 - 600 | C-S Stretch | Thiazole Ring[13] |
UV-Visible Spectroscopy
Principle of Method: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Aromatic compounds exhibit characteristic absorption bands.[14][15] The spectrum of this compound is expected to show absorptions related to both the phenyl and thiazole ring systems. The extended conjugation between the two rings will likely result in a bathochromic (red) shift compared to benzene alone.[15]
Protocol: UV-Vis Spectral Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The solvent used for the sample should also be used as the blank reference.[14]
-
-
Data Acquisition: Scan the spectrum from 200 to 400 nm.
-
Expected Spectral Features:
-
Expect strong absorption bands in the 200-300 nm range, which is characteristic of aromatic and heterocyclic compounds with conjugated π-electron systems.[7] The precise λₘₐₓ (wavelength of maximum absorbance) can be used as a characteristic parameter for the compound under specific solvent conditions.
-
Method Validation and System Suitability
For use in regulated environments, the analytical methods described, particularly the HPLC method for purity and assay, must be validated. Validation demonstrates that a method is suitable for its intended purpose.[16][17]
Figure 3: Key parameters for analytical method validation as per ICH guidelines.
A validation protocol should be established and followed, with acceptance criteria defined before execution.[18][19]
| Validation Parameter | Description | Typical Assessment Method |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | HPLC-DAD (peak purity), MS (mass specificity) |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | HPLC analysis of at least five concentrations; plot response vs. concentration. |
| Accuracy | Closeness of test results to the true value. | HPLC analysis of samples spiked with known amounts of analyte (recovery study). |
| Precision | Agreement among a series of measurements from the same sample. | HPLC; assessed at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels. |
| Quantitation Limit (QL) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined from the linearity curve or signal-to-noise ratio (S/N ~10). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | HPLC; vary parameters like flow rate, column temperature, mobile phase composition. |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR, UV-Vis) techniques ensures high confidence in the compound's identity, purity, and structure. Adherence to these protocols will enable researchers to generate high-quality, reliable data crucial for advancing pharmaceutical research and development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. store.astm.org [store.astm.org]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Investigating 4-Methyl-5-phenyl-1,3-thiazol-2-amine in Cancer Research
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the landscape of oncology, derivatives of 2-aminothiazole have emerged as promising candidates for the development of novel anticancer agents.[2] These compounds have been shown to exhibit a range of antitumor properties, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides a detailed guide for researchers on the application of a specific derivative, 4-Methyl-5-phenyl-1,3-thiazol-2-amine, and its analogs in cancer research, focusing on their potential as kinase inhibitors.
Mechanism of Action: Targeting Cell Cycle Progression
Research into N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a class of compounds structurally related to this compound, has revealed potent inhibitory activity against Aurora A and B kinases.[5] These serine/threonine kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers, correlating with poor prognosis. Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to failed cell division (mitotic failure), aneuploidy, and ultimately, apoptosis.[5]
A notable derivative, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), has demonstrated potent inhibition of Aurora A and B kinases and has advanced to phase I clinical trials.[5] The anticancer effects of this compound are attributed to cell death following mitotic failure.[5] Given the structural similarities, it is plausible that this compound and its derivatives may exert their anticancer effects through a similar mechanism.
Visualizing the Experimental Workflow
To investigate the anticancer potential of this compound, a systematic in vitro approach is recommended. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation:
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 12.5 ± 1.8 | Example: 0.9 ± 0.1 |
| HCT116 | Colon Carcinoma | Example: 9.8 ± 1.2 | Example: 0.7 ± 0.09 |
| A549 | Lung Carcinoma | Example: 15.2 ± 2.1 | Example: 1.1 ± 0.2 |
| Note: The presented data are for illustrative purposes only and will vary depending on the specific experimental conditions. |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Visualizing the Targeted Signaling Pathway
The inhibition of Aurora kinases by this compound analogs can lead to the induction of the intrinsic apoptosis pathway.
Caption: Proposed mechanism of apoptosis induction via Aurora kinase inhibition.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. For instance, in the MTT assay, the inclusion of a well-characterized positive control like doxorubicin provides a benchmark for the expected potency of an anticancer agent. In the apoptosis assay, the distinct populations of cells (viable, early/late apoptotic, necrotic) observed by flow cytometry provide an internal control for the assay's performance. Consistent and dose-dependent effects observed across multiple assays and cell lines will enhance the trustworthiness of the findings.
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer research. Their potential to inhibit key cell cycle regulators like Aurora kinases provides a strong rationale for their investigation as novel anticancer therapeutics. The protocols and guidelines presented here offer a robust framework for researchers to explore the efficacy and mechanism of action of these compounds, contributing to the ongoing efforts in cancer drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for 4-Methyl-5-phenyl-1,3-thiazol-2-amine
An Application Note for the Analysis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound, a key heterocyclic molecule, finds relevance in pharmaceutical research and drug development. The method detailed herein is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The rationale behind the selection of chromatographic parameters is discussed, grounding the protocol in fundamental principles to ensure reproducibility and trustworthiness. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Method Rationale
This compound (Molecular Formula: C₁₀H₁₀N₂S, Molecular Weight: 190.26 g/mol ) is an aromatic heterocyclic compound containing a thiazole ring, which is a prevalent scaffold in many biologically active agents.[3][4] Accurate quantification of this molecule is critical for ensuring the quality and consistency of drug substances and products. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[1][5]
Causality Behind Experimental Choices
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.
-
Chromatographic Mode Selection: The analyte possesses both aromatic (phenyl) and heterocyclic (thiazole) rings, rendering it moderately non-polar. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (C18) and the mobile phase is polar, is the ideal mode for retaining and separating such compounds.[6][7] This approach is a cornerstone for the analysis of a vast majority of small pharmaceutical molecules.
-
Stationary Phase (Column): A C18 (octadecylsilane) column was selected as it provides excellent hydrophobicity for the retention of aromatic compounds through π-π and hydrophobic interactions. The chosen dimensions (150 mm x 4.6 mm, 5 µm particle size) offer a balance of high efficiency, good resolution, and moderate backpressure, making it a robust choice for routine analysis.[8][9]
-
Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[10]
-
Aqueous Buffer & pH Control: The analyte contains a primary amine group, making it basic. In RP-HPLC, basic compounds can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[9] To mitigate this, the mobile phase is acidified using a phosphate buffer (pH 3.0). Operating at a pH at least two units below the analyte's pKa ensures the amine group is consistently protonated (in its cationic form), minimizing these secondary interactions and yielding sharp, symmetrical peaks.[9]
-
-
Detection Wavelength: The conjugated system of the phenyl and thiazole rings results in strong UV absorbance. While a full UV scan is recommended during method development, analysis of similar 2-aminothiazole structures shows a strong absorbance maximum near 272 nm.[11] A Diode Array Detector (DAD) is preferred as it can monitor a range of wavelengths simultaneously, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (Purity ≥95%)[3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Orthophosphoric Acid (85%, ACS Grade)
-
Equipment: Analytical Balance, Volumetric flasks, Pipettes, Syringe filters (0.45 µm, PTFE or Nylon)
Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended to ensure sample compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Sample Preparation Protocol
-
Accurately weigh the sample powder containing the analyte.
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with methanol.
-
Make a further dilution with the selected diluent to bring the final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter, which is crucial for protecting the HPLC column from clogging.[12]
HPLC Instrumentation and Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Instrument | HPLC system with Gradient Pump, Autosampler, Column Oven, and DAD |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: KH₂PO₄ Buffer (pH 3.0) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 272 nm (with DAD monitoring from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 12 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[13] The validation protocol is a self-validating system ensuring the reliability of the generated data.[1]
System Suitability
Before initiating any validation or sample analysis, the chromatographic system's performance must be verified.[14]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Calculate the acceptance criteria as outlined in the table below.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters based on ICH guidelines.[2][15]
| Parameter | Test Procedure | Acceptance Criteria |
| System Suitability | 5 replicate injections of a standard solution. | % RSD of Peak Area ≤ 2.0% Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). | Peak is free from interference at its retention time. Peak purity index (via DAD) should be > 0.999. |
| Linearity | Analyze 5-6 concentrations covering the range (e.g., 1-100 µg/mL). | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration. | % RSD ≤ 2.0% |
| Precision (Intermediate) | Repeatability test on a different day with a different analyst. | Overall % RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio method. | S/N ratio ≥ 10 |
| Robustness | Vary flow rate (±0.1 mL/min), pH (±0.2 units), column temp (±5°C). | System suitability parameters must pass; peak area %RSD should not change significantly. |
-
Forced Degradation (Specificity): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16][17] They help identify potential degradation products and confirm that they do not interfere with the quantification of the main analyte.[18] A degradation of 5-20% is generally considered optimal for this purpose.[18]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from initial setup to final data validation.
Caption: HPLC analysis workflow from preparation to validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. sartorius.com [sartorius.com]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. nasc.ac.in [nasc.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. repository.usmf.md [repository.usmf.md]
- 11. d-nb.info [d-nb.info]
- 12. organomation.com [organomation.com]
- 13. database.ich.org [database.ich.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. actascientific.com [actascientific.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: X-ray Crystallography of 4-Methyl-5-phenyl-1,3-thiazol-2-amine Analogs
Audience: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.
Abstract: The 1,3-thiazole scaffold, particularly the 4-methyl-5-phenyl-1,3-thiazol-2-amine core, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Elucidating the precise three-dimensional atomic arrangement of these analogs through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), validating molecular designs, and guiding lead optimization. This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of this class of compounds, from synthesis and crystallization to structure solution and validation.
The Strategic Importance of Structural Elucidation
-
Validating Synthetic Chemistry: Confirming the successful synthesis of the target molecule and its predicted connectivity.
-
Informing Computational Models: Providing an accurate, low-energy conformation for initializing molecular docking and dynamics simulations.
-
Rational Drug Design: Understanding how specific functional groups engage with their biological targets, thereby enabling knowledge-based design of next-generation analogs with improved potency and selectivity.
Foundational Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. Each stage builds upon the last, and success is contingent on careful execution and quality control.
Figure 1: High-level workflow from analog synthesis to final structural report.
Protocol I: Synthesis and Purification
A prerequisite for successful crystallization is exceptionally high sample purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[2]
3.1. General Synthesis Scheme: A common route to 4,5-disubstituted 2-aminothiazoles is the Hantzsch thiazole synthesis. For the target scaffold, this typically involves the reaction of a thiourea with an α-haloketone.[3]
-
Step 1: Bromination of 1-phenylpropan-2-one to yield 1-bromo-1-phenylpropan-2-one.
-
Step 2: Condensation of the resulting α-bromoketone with thiourea in a suitable solvent like ethanol, followed by heating under reflux.
-
Step 3: Workup and purification.
3.2. Purification Protocol:
-
Following the reaction, perform an aqueous workup to remove inorganic salts and highly polar impurities.
-
Concentrate the organic phase in vacuo.
-
Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is often effective.
-
Combine fractions containing the pure product, identified by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the purified solid.
-
Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.
Protocol II: Crystallization of Thiazole Analogs
Crystallization is often the most challenging step, frequently described as more of an art than a science.[4] The goal is to slowly decrease the solubility of the compound to allow for the orderly arrangement of molecules into a well-defined crystal lattice.[5] For small organic molecules like thiazole derivatives, several methods are effective.
4.1. Common Crystallization Techniques:
| Method | Principle | Typical Solvents | Setup |
| Slow Evaporation | Solubility is gradually exceeded as the solvent evaporates from a near-saturated solution.[6] | Acetone, Ethanol, Dichloromethane, Ethyl Acetate | Dissolve compound in a vial, cover loosely with foil (pierce holes), and leave undisturbed. |
| Vapor Diffusion | An anti-solvent (precipitant) with lower density slowly diffuses into a solution of the compound, reducing its solubility.[7] | Solvent: Toluene, Dichloromethane. Anti-solvent: Hexane, Pentane. | Place a small vial with the compound solution inside a larger, sealed jar containing the anti-solvent. |
| Anti-solvent Crystallization | An anti-solvent is carefully added to a solution, inducing crystallization at the interface or upon mixing.[8] | Solvent: Methanol, Acetone. Anti-solvent: Water, Hexane. | Layer the anti-solvent on top of the compound solution or add it dropwise until turbidity appears. |
4.2. Troubleshooting Common Crystallization Issues:
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs when the solution temperature is above the compound's melting point.[9] Solution: Use a lower temperature, a more dilute solution, or a different solvent system.
-
Rapid Precipitation/Powder Formation: Crystallization occurs too quickly, preventing the formation of large, single crystals.[9] Solution: Slow down the process. For evaporation, use fewer holes in the cover. For diffusion, use a lower temperature.
-
No Crystals Form: The compound may be too soluble, or nucleation is inhibited. Solution: Try a different solvent or a solvent/anti-solvent combination. Scratching the inside of the vial with a glass rod can sometimes induce nucleation. If all else fails, a seed crystal from a previous attempt can be introduced.
Protocol III: X-ray Data Collection and Processing
Once a suitable single crystal (ideally >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is ready for diffraction analysis.[10]
Figure 2: Workflow for X-ray diffraction data collection and processing.
5.1. Data Collection:
-
A single crystal is carefully mounted on a loop, which is then attached to a goniometer head on the diffractometer.[5]
-
The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.[11]
-
A monochromatic X-ray beam is directed at the crystal.[10]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern according to Bragg's Law.[11]
-
The diffraction pattern is recorded on a detector (e.g., CCD or CMOS). A full dataset consists of hundreds of images collected over a range of crystal orientations.[10]
5.2. Data Processing:
-
Indexing: The initial diffraction images are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type.[12]
-
Integration: The software measures the intensity of each diffraction spot (reflection) on every image.[12]
-
Scaling and Merging: Intensities are corrected for experimental factors (e.g., Lorentz-polarization) and symmetry-related reflections are averaged to produce a single, unique set of reflection data.[13]
Protocol IV: Structure Solution, Refinement, and Validation
This phase translates the processed diffraction data into a final, chemically sensible atomic model.
6.1. Structure Solution: For small molecules, the phase problem is typically solved using direct methods. This statistical approach uses relationships between the measured reflection intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.[10] This map will show peaks of electron density corresponding to atomic positions.
6.2. Structure Refinement: Refinement is an iterative process of optimizing the atomic model to best fit the experimental data.[11][14]
-
Model Building: An initial atomic model is built into the electron density map.
-
Least-Squares Refinement: The positions, occupancies, and atomic displacement parameters (modeling thermal motion) of each atom are adjusted to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[11]
-
Difference Maps: Fourier maps are calculated to reveal missing atoms (positive peaks) or misplaced atoms (negative peaks). Hydrogen atoms, which are often difficult to see in initial maps, are typically placed in calculated positions.[15]
-
The process is repeated until the model converges, meaning further adjustments do not significantly improve the fit.
6.3. Quality Assessment and Validation: The quality of the final model is assessed using several metrics:
| Parameter | Description | Good Value (Typical) |
| R1 | The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. | < 5% |
| wR2 | A weighted residual factor based on intensities, generally considered a more robust indicator. | < 15% |
| GooF | Goodness of Fit. Should be close to 1.0 for a good model. | ~1.0 |
Table 1: Key refinement statistics for assessing model quality.
6.4. Final Validation with checkCIF: Before publication or deposition, the final Crystallographic Information File (CIF) must be validated.[16] The International Union of Crystallography (IUCr) provides the free checkCIF service.[17][18] This program performs extensive checks for syntax errors, self-consistency, and adherence to crystallographic conventions, generating a report with alerts (A, B, C, G) that must be addressed or explained.[19]
Data Deposition
To ensure scientific integrity and allow others to access the data, it is mandatory to deposit the final CIF and structure factor files with a public database prior to publication. For small organic molecules, the primary repository is the Cambridge Crystallographic Data Centre (CCDC).[17] Upon deposition, a unique CCDC number is assigned, which should be included in the corresponding publication.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 4. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]
Application Notes & Protocols: Investigating 4-Methyl-5-phenyl-1,3-thiazol-2-amine in Oncological Research
Prepared by: Gemini, Senior Application Scientist
I. Introduction and Scientific Rationale
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. 4-Methyl-5-phenyl-1,3-thiazol-2-amine (PubChem CID: 313380) represents a fundamental embodiment of this class. While much of the published research focuses on more complex derivatives, this core structure serves as a critical starting point and reference compound for drug discovery programs.
Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, such as lung (A549), colon (HT29), and breast (MCF-7) cancers[1][3][4]. Mechanistic studies of related compounds have identified potent inhibition of key oncogenic signaling pathways, including receptor tyrosine kinases like IGF1R and lipid kinases such as PI3Kα[3][5]. Furthermore, some related benzothiazoles have been shown to undergo metabolic activation by cytochrome P450 1A1 (CYP1A1) in tumor cells, leading to the formation of DNA adducts and subsequent cell death, a mechanism that confers tumor-selective activity[6][7].
These application notes provide a comprehensive framework for the in vitro and in vivo evaluation of this compound and its analogs, guiding researchers from initial cytotoxicity screening to mechanistic elucidation and preclinical efficacy assessment.
II. In Vitro Evaluation: From Cytotoxicity to Mechanism
The initial phase of investigation involves characterizing the compound's effect on cancer cells in a controlled laboratory setting. The primary goals are to determine its potency (cytotoxicity) and to begin exploring its mechanism of action.
A. Protocol 1: Antiproliferative Activity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and is widely used to determine the cytotoxic potential of a compound. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Causality Behind Experimental Choices:
-
Cell Line Selection: A panel of cell lines (e.g., A549 lung carcinoma, HT29 colon adenocarcinoma, MCF-7 breast cancer) is recommended to identify potential tissue-specific sensitivity[1][3]. An untransformed cell line (e.g., NIH/3T3) should be included to assess selectivity for cancer cells over normal cells[4][8].
-
Concentration Range: A wide, logarithmic concentration range (e.g., 0.01 µM to 100 µM) is crucial to capture the full dose-response curve and accurately calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Positive Control: A well-characterized cytotoxic agent like Cisplatin or Doxorubicin is essential to validate assay performance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control."
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Cell Lines | A549, HT29, MCF-7, NIH/3T3 | Assess broad-spectrum activity and selectivity. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth phase during treatment. |
| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM | Spans several orders of magnitude for accurate IC₅₀. |
| Incubation Time | 48 or 72 hours | Allows sufficient time for cytotoxic effects to manifest. |
| Positive Control | Cisplatin (10 µM) | Validates assay sensitivity and cell response. |
| Replicates | n=3 (Triplicate) | Ensures statistical robustness of the results. |
Experimental Workflow Diagram:
MTT Assay Workflow for Cytotoxicity Screening.
B. Protocol 2: Mechanistic Investigation via PI3Kα Kinase Inhibition Assay
Given that derivatives of the thiazole scaffold have shown activity against the PI3K/Akt pathway, a direct enzymatic assay is a logical next step to determine if the compound is a kinase inhibitor[5]. This protocol describes a luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PI3Kα enzyme, its substrate (e.g., PIP2), and ATP solution.
-
Compound Plating: Dispense this compound at various concentrations into a 384-well assay plate. Include a known PI3Kα inhibitor (e.g., Alpelisib) as a positive control.
-
Kinase Reaction Initiation: Add the PI3Kα enzyme to the wells containing the compound and incubate briefly. Initiate the reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubation: Allow the kinase reaction to proceed for 1 hour at room temperature.
-
Reaction Termination & Detection: Add a kinase detection reagent (e.g., ADP-Glo™). This reagent simultaneously stops the enzymatic reaction and contains luciferase/luciferin to generate a light signal from the remaining ATP.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert the raw luminescence data to percent inhibition relative to "no enzyme" and "vehicle" controls. Calculate the IC₅₀ value from the dose-response curve.
Signaling Pathway Diagram:
Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway.
III. In Vivo Evaluation: Preclinical Efficacy in Xenograft Models
Promising in vitro results must be validated in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical assessment of anticancer agents[6][7].
Causality Behind Experimental Choices:
-
Animal Model: Nude mice (athymic) are used because their compromised immune system prevents the rejection of human tumor cells.
-
Tumor Implantation: Subcutaneous implantation allows for easy, non-invasive monitoring of tumor growth via caliper measurements.
-
Formulation & Dosing Route: The compound must be formulated in a biocompatible vehicle (e.g., saline with 5% DMSO and 5% Tween® 80). Intraperitoneal (i.p.) injection is a common route for initial efficacy studies, ensuring systemic exposure.
-
Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints, such as animal body weight and clinical signs of toxicity, are critical for assessing the compound's safety profile.
A. Protocol 3: Human Tumor Xenograft Efficacy Study
Step-by-Step Methodology:
-
Cell Culture & Implantation: Culture a sensitive cell line (e.g., HT29) to ~80% confluency. Harvest, wash, and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5x10⁶ cells into the flank of female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).
-
Treatment Administration: Administer the formulated compound (e.g., 20 mg/kg) via i.p. injection daily or as determined by tolerability studies. The positive control could be a clinically relevant drug for the chosen cancer type.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Study Termination: Euthanize the animals when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if toxicity endpoints are met.
-
Endpoint Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze body weight changes as an indicator of systemic toxicity.
Experimental Design Summary:
| Parameter | Description |
| Animal Strain | Athymic Nude Mice (NCR-Nu/Nu), female, 6-8 weeks old |
| Cell Line | HT29 (Human Colon Carcinoma) |
| Implantation | 5 x 10⁶ cells in Matrigel, subcutaneous |
| Group 1 (n=8) | Vehicle Control (e.g., Saline, 5% DMSO, 5% Tween® 80), i.p., daily |
| Group 2 (n=8) | This compound (20 mg/kg), i.p., daily |
| Group 3 (n=8) | Positive Control (e.g., 5-FU, 20 mg/kg), i.p., 2x/week |
| Primary Endpoint | Tumor Volume, Tumor Weight |
| Secondary Endpoint | Body Weight, Clinical Signs of Toxicity |
In Vivo Experimental Workflow:
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine (CAS 28241-62-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will focus on the well-established Hantzsch thiazole synthesis, providing expert insights into the causality behind experimental choices and offering robust, validated protocols.
I. Synthesis Overview: The Hantzsch Reaction Pathway
The most reliable and widely used method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea.[2] For the target molecule, this compound, the key precursors are 1-halo-1-phenylpropan-2-one and thiourea .
The reaction proceeds through a well-understood mechanism involving nucleophilic substitution, intramolecular cyclization, and a final dehydration step to form the aromatic thiazole ring.[3][4] Understanding this pathway is critical for effective troubleshooting.
Caption: Mechanism of the Hantzsch thiazole synthesis.
II. Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most common causes?
A1: Low yield is the most frequent complaint and typically stems from one of four areas: starting material quality, reaction conditions, workup procedure, or side reactions.
-
Cause 1: Purity and Stability of the α-Haloketone. The precursor, 1-halo-1-phenylpropan-2-one, is often the primary culprit. It can be unstable and prone to self-condensation or decomposition.
-
Expert Insight: α-Haloketones are lachrymatory and should be handled with care in a fume hood. We recommend using freshly prepared or recently purchased α-haloketone for best results. If preparing it yourself via halogenation of 1-phenylpropan-2-one, ensure complete removal of the acid catalyst and byproducts before use.
-
-
Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are critical.
-
Expert Insight: Insufficient heating can lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause decomposition of the product or starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes to a few hours when refluxing in a solvent like ethanol.[3]
-
-
Cause 3: Inefficient Workup and Product Loss. The product, 2-aminothiazole, is a basic compound. The reaction generates a hydrohalic acid (HBr or HCl), which protonates the product, forming a water-soluble salt. Failure to properly neutralize this salt will result in significant loss of product into the aqueous phase during extraction.
-
Expert Insight: After the reaction is complete, the mixture should be cooled and poured into a basic solution, such as 5-10% sodium carbonate or dilute ammonium hydroxide, to precipitate the free base.[3][5] Ensure the pH is sufficiently basic (pH 8-9) to deprotonate the aminothiazole hydrochloride/hydrobromide salt fully.
-
-
Cause 4: Stoichiometry. An incorrect ratio of reactants can halt the reaction prematurely or encourage side products.
-
Expert Insight: A slight excess (1.2 to 1.5 equivalents) of thiourea is often beneficial to ensure the complete consumption of the more expensive α-haloketone.[3]
-
Q2: My reaction is not going to completion, even after extended heating. What should I check?
A2: A stalled reaction points towards issues with reagents, solvent, or activation energy.
-
Cause 1: Solvent Choice. The solvent plays a crucial role in solubilizing the reactants and mediating the reaction rate.
-
Expert Insight: Ethanol and methanol are standard, effective solvents.[3][6] For stubborn reactions, switching to a higher-boiling polar aprotic solvent like DMF might be beneficial, but be aware this can complicate the workup. Some modern, "green" protocols have found that using polyethylene glycol (PEG) or even water can be effective, sometimes eliminating the need for a catalyst.[7]
-
-
Cause 2: Inactive Reactants. As mentioned in Q1, the α-haloketone may have degraded upon storage.
-
Expert Insight: Verify the integrity of your starting material via ¹H NMR if possible before starting the reaction.
-
-
Cause 3: Lack of Catalysis (for challenging substrates). While the classic Hantzsch synthesis is often uncatalyzed, certain substrates benefit from catalysis.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
A3: Multiple spots indicate the formation of impurities or the presence of unreacted starting materials.
-
Cause 1: Unreacted Starting Materials. The most common "extra" spots are your starting α-haloketone and thiourea.
-
Expert Insight: Thiourea is very polar and will often remain at the baseline on silica gel TLC plates. The α-haloketone will have a distinct Rf value. Co-spotting with your starting materials will confirm this.
-
-
Cause 2: Formation of Intermediates. If the final dehydration step is incomplete, you may isolate the hydroxythiazoline intermediate (See mechanism diagram).
-
Expert Insight: This is more likely under very mild conditions or if the reaction is quenched prematurely. Ensuring a sufficient reaction time at reflux temperature typically drives the dehydration to completion.
-
-
Cause 3: Side Reactions. The α-haloketone can undergo SN2 reactions with other nucleophiles, or self-condense.
-
Expert Insight: To minimize this, ensure thiourea is present in a slight excess and that the α-haloketone is added slowly to the reaction mixture if you suspect side reactions are a major issue.
-
Q4: I've isolated my product, but it's a sticky, impure solid. How can I improve my purification?
A4: Product purity is essential. Stickiness often implies the presence of residual solvent or oily impurities.
-
Cause 1: Incomplete Precipitation/Washing. During the basic workup, if the product precipitates too quickly, it can trap impurities.
-
Expert Insight: After basification, stir the resulting slurry for 30-60 minutes to allow for complete precipitation and equilibration. Wash the filtered solid thoroughly with cold water to remove inorganic salts and water-soluble impurities. A final wash with a non-polar solvent like cold diethyl ether can help remove unreacted α-haloketone.[5]
-
-
Cause 2: Ineffective Recrystallization. Choosing the right recrystallization solvent is key.
-
Expert Insight: Ethanol or an ethanol/water mixture is commonly reported as an effective solvent system for recrystallizing 2-aminothiazoles.[5] Dissolve the crude solid in a minimum amount of hot ethanol. If the product is very soluble, add water dropwise until turbidity persists, then reheat to clarify and allow to cool slowly. This should yield a crystalline, pure solid.
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Ethanol is the most common and generally effective solvent, offering a good balance of reactant solubility and a convenient reflux temperature.[3][6] However, for optimization, other solvents like methanol, 1-butanol, or even aqueous systems have been successfully used, sometimes in conjunction with catalysts.[8]
Q: Is a catalyst necessary for this synthesis? A: No, a catalyst is not strictly necessary for the Hantzsch synthesis, which often proceeds in high yield with just thermal energy.[3] However, various catalysts, including Lewis acids, heterogeneous catalysts, and phase-transfer catalysts, have been developed to improve yields, shorten reaction times, and allow for milder, more environmentally friendly conditions.[6][8]
Q: How does the choice of halogen (Br vs. Cl) in the α-haloketone affect the reaction? A: The α-bromoketone is generally more reactive than the α-chloroketone in the initial SN2 step due to bromide being a better leaving group. This typically leads to faster reaction rates. However, α-chloroketones are often more stable and less expensive. If using an α-chloroketone, you may need slightly longer reaction times or higher temperatures.
Q: What are the best analytical techniques to confirm my product's identity and purity? A: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (190.26 g/mol for C₁₀H₁₀N₂S).[9]
-
Melting Point: To assess purity (compare with literature values).
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches, C=N bond).
IV. Optimized Experimental Protocol
This protocol is a robust starting point for achieving high yields.
Step 1: Synthesis of 1-bromo-1-phenylpropan-2-one (Caution: Perform in a well-ventilated fume hood. Bromine is highly corrosive and toxic.)
-
Dissolve 1-phenylpropan-2-one (1 eq.) in a suitable solvent like methanol or acetic acid.
-
Cool the solution in an ice bath (0-5 °C).
-
Add bromine (1 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the red-brown color of bromine disappears.
-
Quench the reaction by pouring it into cold water. If an acid was used as a solvent, neutralize carefully with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be used promptly.
Step 2: Hantzsch Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 eq.) and absolute ethanol.
-
Stir the mixture to dissolve the thiourea (gentle warming may be required).
-
Add the crude 1-bromo-1-phenylpropan-2-one (1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred solution of 5% aqueous sodium carbonate (approx. 10 volumes relative to the ethanol used).
-
A solid precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with plenty of cold water, followed by a small amount of cold diethyl ether.
-
Air-dry the crude product. For purification, recrystallize from hot ethanol or an ethanol/water mixture.
Caption: Experimental workflow for Hantzsch synthesis.
V. Data Summary: Impact of Conditions on Yield
The following table summarizes findings from various literature reports on how reaction conditions can influence the yield of 2-aminothiazole synthesis.
| Parameter | Condition | Expected Outcome on Yield | Rationale | Reference |
| Solvent | Ethanol | Good to Excellent | Standard solvent, good solubility for reactants. | [3][6] |
| Water | Moderate to Good | "Green" solvent, may require a catalyst for good performance. | [8] | |
| PEG-400 | Excellent | Green, reusable medium; can promote high yields rapidly. | [7] | |
| Catalyst | None (Thermal) | Good to Excellent | The classical method, often sufficient. | [3] |
| Copper Silicate | Excellent | Heterogeneous, reusable catalyst promoting rapid reaction. | [6] | |
| SiW/SiO₂ | Excellent | Solid acid catalyst, effective under conventional heating or ultrasound. | [8] | |
| Method | Conventional Heating | Good to Excellent | Standard method, requires 1-12 hours. | [10] |
| Microwave Irradiation | Excellent | Dramatically reduces reaction time (5-15 min) and can improve yield. | [11] | |
| Ultrasonic Irradiation | Excellent | Can increase reaction rate and yield under milder conditions. | [8] |
VI. References
-
Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Retrieved from Google Search.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Google Search.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Google Search.
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from Google Search.
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from Google Search.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Google Search.
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. Available from: --INVALID-LINK--
-
Gaber, Y., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(18), 5639. Available from: --INVALID-LINK--
-
Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from Google Search.
-
Taylor, R., et al. (2012). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 14(24), 6298-6301. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. Retrieved from Google Search.
-
Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7, 21955-21977. Available from: --INVALID-LINK--
-
Sciforum. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Molbank, 2022(4), M1495. Available from: --INVALID-LINK--
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of Novel 2-Aminothiazole Derivatives by Green Chemistry Approach. Retrieved from Google Search.
-
ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.. Retrieved from Google Search.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from Google Search.
-
Chemical Synthesis Database. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from Google Search.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: --INVALID-LINK--
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4259. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13, 11438-11450. Available from: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 28241-62-5. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
-
Benchchem. (n.d.). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. Retrieved from Google Search.
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H10N2S, 1 gram. Retrieved from Google Search.
-
National Center for Biotechnology Information. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5533. Available from: --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(23), 5776. Available from: --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from Google Search.
-
Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from Google Search.
References
- 1. synarchive.com [synarchive.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Crude 4-Methyl-5-phenyl-1,3-thiazol-2-amine by Recrystallization
Introduction:
Welcome to the technical support guide for the purification of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step, enabling you to make informed decisions and achieve high-purity product.
Physicochemical Properties of this compound:
A thorough understanding of the compound's properties is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |
| Molecular Weight | 190.26 g/mol | [1][2] |
| Appearance | Typically a solid, may be light-yellow | [3] |
| Purity (Typical) | ≥95% (crude) | [1][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound won't fully dissolve in the chosen solvent, even with heating. What should I do?
A1: Underlying Principle: The foundation of a successful recrystallization is the selection of a solvent that fully dissolves the compound at an elevated temperature but has limited solubility at lower temperatures. If the compound fails to dissolve, it indicates an inappropriate solvent or insufficient solvent volume.
Troubleshooting Steps:
-
Increase Solvent Volume: Incrementally add small portions (e.g., 1-2 mL) of the hot solvent to the mixture. After each addition, allow the solution to return to a boil to see if the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.[5]
-
Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be the optimal choice. A good recrystallization solvent should dissolve the compound at a ratio of approximately 1:5 to 1:20 (solute:solvent, w/v). Consider a more polar solvent or a mixed solvent system. For aromatic amines, alcohols like ethanol or methanol are often good starting points.[6]
-
Consider a Mixed Solvent System: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) appears. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common mixtures include ethanol/water or acetone/hexane.[7][8]
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: Underlying Principle: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also depress the melting point, exacerbating this issue.[5]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration of the solution. This will lower the saturation point, allowing crystallization to occur at a lower temperature.[5]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation rather than crystallization. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask with a beaker or paper towels can also help.[6]
-
Scratch the Inner Surface of the Flask: Use a glass stirring rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites that can initiate crystal growth.[6]
-
Seed the Solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal formation.
Q3: After cooling, very few or no crystals have formed. What went wrong?
A3: Underlying Principle: The absence of crystal formation upon cooling typically indicates that the solution is not supersaturated. This usually means that too much solvent was used initially.
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be sure to use a boiling chip or stir bar to prevent bumping. Once the volume has been reduced, allow the solution to cool again.[5]
-
Induce Crystallization: If reducing the solvent volume is still not effective, try the methods for inducing crystallization mentioned in A2 (scratching the flask or seeding the solution).
-
Consider a Different Solvent: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. A less polar solvent might be more effective.
Q4: The resulting crystals are highly colored, suggesting impurities are still present. How can I improve the purity?
A4: Underlying Principle: The color in the final product indicates that colored impurities have been trapped within the crystal lattice or are adsorbed onto the crystal surface. Amines, in particular, can be susceptible to oxidation, which can lead to colored byproducts.[9]
Troubleshooting Steps:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. Repeating the process with the once-recrystallized material can significantly improve purity.
-
Use Activated Charcoal (Decolorizing Carbon): Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal (a spatula tip's worth) to the hot, dissolved solution. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Consider an Acid Wash: For amine compounds, an acid-base extraction prior to recrystallization can be very effective at removing non-basic impurities. Dissolve the crude material in a suitable organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified amine, which can then be recrystallized.[9]
Experimental Workflow & Visualization
Step-by-Step General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with gentle heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Based on the literature and the aromatic amine nature of the compound, ethanol, acetone, and n-hexane are good starting points to test.[3][8][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Recrystallization Workflow Diagram:
Caption: Recrystallization workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 3. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. As a Senior Application Scientist, this guide synthesizes fundamental crystallographic principles with practical, field-proven troubleshooting strategies to empower you to overcome common hurdles and achieve high-quality crystalline material.
Introduction to Crystallization Challenges
Crystallization is a critical purification technique, yet its success is contingent on a delicate interplay of thermodynamic and kinetic factors. For molecules like this compound, which possesses an aromatic amine and a thiazole core, specific challenges such as polymorphism, "oiling out," and poor crystal formation can arise. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Troubleshooting Guide & FAQs
This section directly addresses common problems encountered during the crystallization of this compound.
Q1: My compound "oiled out" during cooling and failed to form crystals. What are the causes and how can I resolve this?
A1: Understanding and Preventing "Oiling Out"
"Oiling out" is a phenomenon where the dissolved compound separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase upon cooling.[1] This is often due to high supersaturation, the presence of impurities, or the compound's melting point being lower than the solution temperature at the point of saturation.[2] The resulting oil is often an impure, amorphous state that is difficult to handle and purify.
Causality and Troubleshooting Steps:
-
Reduce Supersaturation Rate: Rapid cooling is a primary cause of oiling out.[1] Slowing the cooling process allows molecules more time to orient themselves into a crystal lattice.
-
Protocol: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before transferring it to an ice bath.[2]
-
-
Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is excessively soluble can lead to oiling out.
-
Protocol: If oiling persists, re-heat the solution to re-dissolve the oil and add a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble, until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling. Common solvent systems to explore for aromatic amines include ethanol/water, acetone/hexane, and toluene/heptane.[3]
-
-
Seeding: Introducing a seed crystal of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.
-
Protocol: Once the solution has cooled slightly and is supersaturated, add a single, small, well-formed crystal of this compound.
-
-
pH Adjustment: The basicity of the amine group can be exploited. Protonating the amine to form a salt can significantly alter its solubility and improve its crystallization behavior.[3]
-
Protocol: See the detailed protocol in Q3 for salt formation.
-
Q2: I'm struggling to find a suitable single solvent for recrystallization. How should I approach solvent selection?
A2: A Systematic Approach to Solvent Screening
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For this compound, a systematic screening of solvents with varying polarities is recommended.
Solvent Selection Workflow:
A qualitative assessment of solubility in a range of common laboratory solvents is the first step. Based on the "like dissolves like" principle and the structure of this compound (containing both aromatic and polar amine/thiazole moieties), a range of solvents should be tested.
Estimated Solubility Profile and Recommended Solvents for Screening:
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Rationale and Comments |
| Ethanol | Low to Moderate | High | Often a good starting point for moderately polar compounds. Recrystallization of 2-amino-4-phenylthiazole derivatives from methanol has been reported.[5] |
| Isopropanol | Low | Moderate to High | Similar to ethanol, but its higher boiling point may improve solubility for some compounds. |
| Acetone | Moderate | High | A polar aprotic solvent that can be effective. Often used in combination with a non-polar anti-solvent like hexane. |
| Ethyl Acetate | Low to Moderate | Moderate to High | A less polar option that can be effective for compounds with mixed polarity. |
| Toluene | Low | Moderate | A non-polar aromatic solvent that may be suitable, especially for removing more polar impurities. |
| Heptane/Hexane | Very Low | Low | Likely to be a poor solvent, but can be an excellent anti-solvent when used with a more polar solvent. |
| Water | Very Low | Low | Due to the phenyl and methyl groups, solubility in water is expected to be very low. However, it can be a good anti-solvent with a water-miscible organic solvent like ethanol or acetone. |
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of your compound into separate small test tubes.
-
Add 0.5 mL of a solvent to each test tube at room temperature and observe the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and observe if dissolution occurs.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will show low solubility at room temperature, complete dissolution upon heating, and good crystal formation upon cooling.
Q3: My compound either won't crystallize or forms very fine needles that are difficult to filter and handle. What strategies can I employ to improve crystal quality?
A3: Enhancing Crystallinity through pH Modification and Salt Formation
For aromatic amines like this compound, converting the free base to a salt can dramatically improve its crystallization properties.[3] Salts often have higher melting points and different solubility profiles, which can lead to the formation of more robust, well-defined crystals. The hydrochloride (HCl) salt is a common and effective choice.[6]
Mechanism of Improvement: Protonation of the basic amine group with an acid like HCl forms an ammonium salt. This ionic character increases the lattice energy of the solid state, often leading to a more ordered and stable crystal structure.
Experimental Protocol for Hydrochloride Salt Formation and Crystallization:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethyl acetate. Use a minimal amount of solvent to achieve a concentrated solution.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise to the stirred solution of the amine at room temperature.[7]
-
Precipitation: The hydrochloride salt will often precipitate immediately. If not, the solution can be cooled in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Salt Formation:
-
Gummy Precipitate: If a gummy or oily precipitate forms, try a different solvent system or add the acid at a lower temperature.
-
No Precipitation: If no salt precipitates, the salt may be too soluble in the chosen solvent. Try adding an anti-solvent (e.g., diethyl ether or heptane) dropwise to the solution after acidification to induce precipitation.
Visualizations and Workflows
To further aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.
Troubleshooting Workflow for Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Factors Influencing Crystallization Success
Caption: Key experimental parameters that influence the outcome of a crystallization experiment.
References
Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and historic reaction. My goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for maximal success. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is a valuable skill.[1][2][3]
Let's delve into the common challenges you might be facing in the lab.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Reaction Initiation and Low Yield Issues
Question 1: My Hantzsch thiazole synthesis is giving a very low yield or isn't working at all. What are the primary factors I should investigate?
Answer: This is a common issue that can almost always be traced back to one of four key areas: reactant quality, stoichiometry, temperature, or solvent choice. Let's break these down.
-
Reactant Integrity is Paramount:
-
α-Haloketone Stability: Your α-haloketone is the most likely culprit for instability. These compounds can be lachrymatory and susceptible to degradation over time, especially if exposed to moisture. Impurities such as the corresponding ketone (from dehalogenation) or di-halogenated species can interfere with the reaction.[4] Always use a freshly opened bottle or purify the α-haloketone (e.g., by recrystallization or distillation) before use.
-
Thioamide/Thiourea Purity: While generally more stable, the purity of your thioamide or thiourea is also critical. Ensure it is dry and free from contaminants.
-
-
Stoichiometry Matters:
-
The reaction proceeds via a 1:1 condensation of the α-haloketone and the thioamide.[5] However, it is a common and effective practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide.[5][6]
-
Causality: Using an excess of the thioamide helps to ensure the complete consumption of the often more valuable or less stable α-haloketone. The excess thioamide is typically water-soluble and can be easily removed during the aqueous work-up.[5]
-
-
Thermal Energy Input:
-
While some highly reactive substrates may proceed at room temperature, most Hantzsch syntheses require heating to overcome the activation energy for cyclization and subsequent dehydration to the aromatic thiazole.[5]
-
Troubleshooting Steps: If you are running the reaction at room temperature, try gentle heating to 40-60 °C. For many standard syntheses, refluxing in a solvent like ethanol or methanol is optimal.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Solvent Selection:
-
The choice of solvent is critical as it must facilitate the initial SN2 attack of the thioamide on the α-haloketone.
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are the most common and often the most effective solvents. They are excellent at solvating the ionic intermediates and are suitable for heating to reflux.
-
Green Chemistry Alternatives: For certain substrates, greener alternatives like water or solvent-free conditions (grinding the reactants together) have been shown to be highly effective, sometimes leading to faster reactions and higher yields.[7][8] Microwave-assisted synthesis in a polar solvent can also dramatically reduce reaction times.
-
Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.
Section 2: Side Product Formation
Question 2: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I avoid them?
Answer: Side product formation is often a result of competing reaction pathways involving your starting materials, especially the α-haloketone. Understanding these pathways is key to mitigating them.
-
Favorskii Rearrangement:
-
The Problem: If your α-haloketone has acidic protons on the α'-carbon (the carbon on the other side of the carbonyl) and you are using a strong base in the reaction mixture (not just for workup), you risk triggering the Favorskii rearrangement. This leads to the formation of carboxylic acid derivatives instead of your thiazole.[9][10][11][12]
-
Mechanism: The base abstracts an α'-proton, forming an enolate which then undergoes intramolecular SN2 to form a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (the base or solvent), leading to ring-opening and the rearranged product.[9][10]
-
Solution: The standard Hantzsch synthesis is typically run under neutral or slightly acidic conditions (due to the formation of HBr or HCl). Avoid adding strong bases like alkoxides or hydroxides directly to the reaction mixture. If a base is required to, for example, deprotonate a salt of the thioamide, use a weak, non-nucleophilic base.
-
-
Self-Condensation of the α-Haloketone:
-
The Problem: α-Haloketones can react with themselves, particularly at elevated temperatures or over long reaction times. This can lead to a complex mixture of byproducts.
-
Solution: Ensure your thioamide is present in the correct stoichiometry from the beginning of the reaction. A slight excess of the thioamide can help favor the desired bimolecular reaction over the self-condensation of the ketone.[5] Running the reaction at the lowest effective temperature can also help minimize this side reaction.
-
-
Issues with α,α-Dihaloketones:
-
The Problem: Using an α,α-dihaloketone can lead to the formation of α,β-unsaturated carboxylic acid derivatives via a Favorskii-type mechanism.[9] This pathway competes directly with the desired thiazole formation.
-
Solution: If your synthesis requires a halogen at the 5-position of the thiazole ring, this is not the recommended route. It is often better to form the thiazole ring first and then perform a regioselective halogenation of the thiazole product.
-
-
Regioisomers with N-Substituted Thioureas:
-
The Problem: When using an N-monosubstituted thiourea, there is the possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.
-
Solution: In neutral solvents like ethanol, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, running the reaction under strongly acidic conditions can lead to the formation of a mixture of both isomers.[13][14][15] Therefore, for regiochemical control, maintain neutral reaction conditions.
-
The following diagram illustrates the primary reaction pathway versus the competing Favorskii rearrangement.
Caption: Competing reaction pathways in the Hantzsch synthesis.
Section 3: Product Purification Challenges
Question 3: My reaction seems to have worked, but I'm struggling to purify the final thiazole product. It's an oil, or it streaks badly on a silica gel column. What are my options?
Answer: Purification can indeed be challenging, especially if the product has physical properties that are not amenable to standard techniques. Here are several strategies to consider.
-
Work-up and Precipitation:
-
The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which is soluble in polar solvents like methanol or ethanol.[5]
-
The most common and effective first step in purification is to pour the cooled reaction mixture into a weak aqueous base, such as 5% sodium carbonate or sodium bicarbonate solution.[6] This neutralizes the salt, and the resulting free thiazole, being less polar, will often precipitate out of the aqueous/alcoholic mixture. This crude solid can then be collected by filtration and washed with water to remove inorganic salts and excess thioamide.[5][6]
-
-
Dealing with Oily Products:
-
If your product does not precipitate and remains an oil after work-up and extraction, direct crystallization is not an option.
-
Strategy 1: Salt Formation. Convert the oily product back into a solid salt. This can often be achieved by dissolving the crude oil in a suitable solvent (e.g., ether, ethyl acetate) and adding an acid like HCl (in ether) or picric acid. The resulting crystalline salt can be filtered and recrystallized. The pure free base can then be regenerated by dissolving the salt in water and neutralizing with a base, followed by extraction.[16]
-
Strategy 2: Distillation. For thermally stable, low-to-moderate molecular weight thiazoles, vacuum distillation can be a very effective purification method.[16]
-
Strategy 3: Chromatography Alternatives. If your product is sensitive to the acidic nature of standard silica gel (causing degradation or streaking), consider using deactivated silica (pre-treated with a base like triethylamine) or switching to a different stationary phase like neutral or basic alumina.[17]
-
-
Optimizing Column Chromatography:
-
If you must use column chromatography, careful selection of the eluent is key. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane), can help improve separation from closely-eluting impurities.
-
For very polar thiazoles, a reverse-phase column (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
Table 1: Summary of Purification Strategies
| Issue | Primary Strategy | Alternative Strategies | Key Considerations |
| Reaction mixture | Precipitation by neutralization (e.g., aq. Na₂CO₃) | Direct extraction with an organic solvent | Ensure final pH is basic to precipitate the free thiazole. |
| Product is an oil | Convert to a crystalline salt (e.g., hydrochloride, picrate) | Vacuum distillation | Salt formation allows for recrystallization; distillation is effective for thermally stable compounds. |
| Streaking on silica gel | Use deactivated silica gel (with Et₃N) | Use neutral or basic alumina as the stationary phase | Thiazole nitrogen can interact strongly with acidic silica. |
| Poor separation | Optimize eluent system (gradient elution) | Preparative TLC or reverse-phase chromatography | Experiment with different solvent polarities to achieve better separation. |
Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)[6]
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (e.g., 5.0 mmol, 995 mg) and thiourea (e.g., 7.5 mmol, 571 mg).[6]
-
Add methanol (e.g., 5 mL) to the flask.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70 °C) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the 2-bromoacetophenone spot is consumed.[6]
-
Remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution (e.g., 20 mL) while swirling.[6]
-
A precipitate of the product should form. Continue to stir the slurry for 10-15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.
-
Allow the product to air-dry on the filter paper or on a watch glass. The product can be further purified by recrystallization from ethanol if necessary.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. purechemistry.org [purechemistry.org]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Technical Support Center: Purification of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials. The synthesis of this valuable thiazole derivative, typically via the Hantzsch Thiazole Synthesis, involves the reaction of an α-haloketone with thiourea.[1][2][3][4] Consequently, the primary impurities in the crude product are often unreacted thiourea and the α-haloketone precursor, such as 2-chloro-1-phenylpropan-1-one.
This guide provides a series of frequently asked questions (FAQs) and detailed protocols to help you achieve a high degree of purity in your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an impure solid/oil. What is the first step I should take to assess the purification challenge?
A1: The critical first step is to perform a qualitative analysis of your crude product mixture using Thin Layer Chromatography (TLC). This will visualize the number of components and give you a preliminary idea of the polarity differences you can exploit for separation.
Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[5]
-
Thiourea: Being extremely polar, thiourea will have a very low Retention Factor (Rf) and may not move significantly from the baseline.[6][7][8]
-
This compound (Product): As a moderately polar aromatic amine, it will have an intermediate Rf value.
-
2-Chloro-1-phenylpropan-1-one (α-haloketone): This is the least polar of the three main components and will travel the furthest up the TLC plate, resulting in the highest Rf value.[9][10]
Step-by-Step Protocol: Diagnostic TLC Analysis
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom (the origin).
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials as standards.
-
Spotting: Using separate capillaries, spot the crude mixture and the standards onto the origin line.
-
Development: Place the plate in a sealed TLC chamber containing a suitable mobile phase (eluent). A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can also be effective for visualizing amines.[11]
-
Analysis: Compare the spots from your crude mixture to the standards to identify the product and unreacted starting materials.
Q2: My TLC shows a significant amount of the non-polar α-haloketone and highly polar thiourea. What is the most efficient purification strategy?
A2: For a mixture containing impurities with vastly different acid-base properties and polarities, a liquid-liquid Acid-Base Extraction is the most effective initial purification step.[12][13]
Causality: The target compound, this compound, has a basic amino group. This group can be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[12][14] The α-haloketone is neutral and will remain in the organic solvent. Thiourea is highly soluble in water and will also be removed into the aqueous phase.[6][7] This allows for a clean separation.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Purification.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously while periodically venting. Allow the layers to separate.
-
Separation: Drain the aqueous layer (which now contains your protonated amine product and water-soluble thiourea) into a clean flask. The organic layer contains the neutral α-haloketone.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 10, check with pH paper). Your product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven.
Q3: My product is still slightly impure after extraction, or I need to remove impurities with similar polarity. What should I do?
A3: For removing closely related impurities, Flash Column Chromatography is the preferred method.[15] Since amines can interact strongly with acidic silica gel, leading to peak tailing, special considerations are necessary.[16][17]
Causality: Chromatography separates compounds based on their polarity. By using a slightly basic mobile phase or an amine-functionalized silica gel, the interaction between the basic amine product and the acidic silica surface is minimized, allowing for a cleaner separation.[16][18][19]
Troubleshooting Amine Purification on Silica Gel
| Issue | Cause | Solution |
| Severe Tailing/Streaking | Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[11] | Add a small amount (0.5-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase.[17] |
| Product Won't Elute | The product is too polar for the chosen eluent and is strongly adsorbed to the silica. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Poor Separation | Rf values of the product and impurity are too close. | Use a less polar solvent system to increase the separation on the TLC plate before scaling to a column. Test different solvent systems (e.g., Dichloromethane/Methanol). |
| Alternative Stationary Phase | Persistent issues with silica. | Consider using a column packed with basic alumina or an amine-functionalized silica gel (NH2-silica) for better results.[16][18][19] |
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Optimization: Find a solvent system (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) that gives your product an Rf value of ~0.2-0.3 on a TLC plate.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing is common).
-
Sample Loading: Dissolve your crude product in a minimum amount of solvent. You can either load this solution directly onto the column (wet loading) or adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder (dry loading). Dry loading often gives better resolution.[15]
-
Elution: Run the column by adding the mobile phase to the top and applying gentle pressure. Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Q4: I have a mostly pure product that is slightly discolored. Is there a simpler method than chromatography?
A4: Yes, for removing small amounts of impurities, especially colored ones, from a solid product, Recrystallization is an ideal and efficient technique.
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).
Decision Diagram for Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. byjus.com [byjus.com]
- 7. Thiourea: Structure, Properties, Synthesis & Applications [vedantu.com]
- 8. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 9. CAS 6084-17-9: 2-Chloro-1-phenyl-1-propanone | CymitQuimica [cymitquimica.com]
- 10. 2-chloro-1-phenylpropan-1-one | 6084-17-9 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Column Chromatography Purification of 4-Methyl-5-phenyl-1,3-thiazol-2-amine Derivatives
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Methyl-5-phenyl-1,3-thiazol-2-amine and its derivatives via column chromatography. The unique chemical nature of this scaffold—possessing a basic amine group on an aromatic heterocyclic core—presents specific purification hurdles that require carefully considered strategies.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the purification of thiazole-amine derivatives.
Q1: Why is my compound streaking badly on the TLC plate and tailing on the column?
A: This is the most common problem and is almost always caused by strong acid-base interactions between the basic 2-amino group of your thiazole derivative and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][4] This interaction causes a portion of your compound to bind too tightly to the stationary phase, leading to a continuous "bleed" down the column instead of eluting as a sharp band.[1][5]
Q2: What is the best stationary phase for purifying these basic compounds?
A: While standard silica gel can be used with modifications, often a different stationary phase is a more robust solution. The best choice depends on the specific polarity of your derivative and the impurities present.
| Stationary Phase | Advantages | Disadvantages | Best For... |
| Silica Gel (+ basic modifier) | Inexpensive and readily available. | Requires careful mobile phase modification; modifier can be difficult to remove from the final product. | General purpose, cost-sensitive applications. |
| Amine-functionalized Silica | Provides a weakly basic surface that minimizes interactions with basic analytes, leading to sharper peaks and better separation without mobile phase modifiers.[1][2][6][7] | More expensive than standard silica. | Compounds that show significant tailing or decomposition on standard silica. |
| Alumina (Neutral or Basic) | An alternative to silica that lacks the strong acidity of silanol groups.[6][8] | Can have different selectivity than silica; may not be suitable for all compounds. | Acid-sensitive compounds or when silica fails. |
| Reversed-Phase (C18) | Excellent for purifying polar, ionizable compounds.[2] The separation mechanism is based on hydrophobicity, offering a completely different selectivity. | Requires aqueous mobile phases; may be less intuitive for chemists accustomed to normal-phase. | Polar derivatives or when normal-phase methods provide poor resolution.[9][10][11][12] |
Q3: How do I select a starting mobile phase for my purification?
A: Always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.4.[13][14] This range typically provides the best separation from impurities during column chromatography.[15] For normal-phase chromatography on silica, a standard starting point is a mixture of Hexane and Ethyl Acetate.[14][16] If your compound is highly polar, a system like Dichloromethane/Methanol may be required.[16][17] Crucially, if using standard silica, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or aqueous ammonia to your TLC and column solvent system. [5][7][18]
Q4: My compound is not soluble in the non-polar starting eluent. How should I load it onto the column?
A: This is a common scenario. Do not dissolve your sample in a strong, polar solvent and load it directly, as this will destroy the separation at the top of the column. The best method is dry loading . See the detailed protocol in the "Experimental Protocols" section. This technique involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the packed column.[8][14]
Q5: Should I use an isocratic or a gradient elution?
A: The choice depends on the complexity of your sample.
-
Isocratic Elution (constant solvent composition) is simpler and preferred if the Rf values of your target compound and the impurities are sufficiently different in your chosen solvent system.[19][20]
-
Gradient Elution (gradually increasing the polarity of the mobile phase) is highly recommended for separating complex mixtures with components of varying polarities.[21] It helps to sharpen the peaks of later-eluting compounds and reduces the overall purification time.[19][22][23] For difficult separations, a shallow, slow gradient often yields the best results.[24]
In-Depth Troubleshooting Guide
This guide is structured to follow the logical workflow of a column chromatography experiment, allowing you to diagnose and solve problems at each stage.
Diagram: Method Development Workflow
Caption: Workflow for developing a column chromatography method.
Problem Area 1: Method Development & TLC Analysis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks severely on TLC plate. | Acid-base interaction between the basic amine and acidic silica gel.[4][5][25] | Add a basic modifier: Re-run the TLC after adding 0.5-2% triethylamine (TEA) or concentrated ammonium hydroxide to the eluent.[5][7][18] This neutralizes the acidic sites on the silica.[2] |
| All spots are at the baseline (Rf ≈ 0). | The mobile phase is not polar enough to move the compounds off the silica gel. | Increase solvent polarity: Increase the proportion of the polar solvent (e.g., from 10% EtOAc in Hexane to 30%). If already at high EtOAc concentration, switch to a more polar system, such as Dichloromethane/Methanol.[16] |
| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar, causing all compounds to travel with the solvent without interacting with the stationary phase. | Decrease solvent polarity: Reduce the concentration of the polar solvent (e.g., from 50% EtOAc in Hexane to 20%). |
| Poor separation between the desired product and an impurity. | The chosen solvent system lacks the necessary selectivity for the two compounds.[6] | Change solvent selectivity: Keep the polarity similar but change the solvent composition. For example, if you are using Hexane/Ethyl Acetate, try a system with Hexane/Acetone or Dichloromethane/Ether. These solvents have different interactions and can alter the elution order.[26] |
Problem Area 2: Elution & Fraction Collection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The target compound will not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to or decomposed on the acidic silica gel.[8][14] | 1. Increase polarity: If using a gradient, extend it to a more polar final composition (e.g., 10-20% Methanol in Dichloromethane). 2. Test for stability: Spot your crude material on a TLC plate, let it sit for an hour, then elute. If the spot has degraded, your compound is not stable on silica. Re-attempt the purification using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[8] |
| The compound elutes as a very broad band (peak tailing). | This is the column-scale equivalent of streaking on TLC, caused by strong interactions with the stationary phase.[5] | Employ a basic modifier: Ensure that 0.5-2% triethylamine or ammonia is present in your eluent throughout the entire run.[2] Switch stationary phase: For persistent issues, use amine-functionalized silica, which is designed to prevent this problem.[1][2] |
| Fractions are pure at the front of the peak but mixed at the back. | This is a classic sign of peak tailing, where the desired product bleeds into subsequent fractions containing more polar impurities. | This is a clear indication that the acid-base interactions are not fully suppressed. Increase the concentration of the basic modifier in your eluent or switch to a more suitable stationary phase like amine-silica. |
| Low overall yield after purification. | 1. Irreversible adsorption of the product onto the silica column. 2. Decomposition of the product on the acidic silica. | 1. Use a "chaser": After your product has eluted, flush the column with a very polar solvent system (e.g., 10% Methanol/Dichloromethane with 2% TEA) to recover any strongly bound material. 2. Change stationary phase: Use a non-acidic stationary phase like basic alumina or consider reversed-phase chromatography.[8] |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common elution problems.
Detailed Experimental Protocols
Protocol 1: Dry Loading a Sample onto a Column
This method is essential when the crude product has poor solubility in the initial, non-polar eluent.
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
Add Silica Gel: To the solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).
-
Evaporate the Solvent: Thoroughly mix the slurry to ensure the compound is evenly coated on the silica. Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Pack the Column: Prepare your chromatography column by the slurry packing method using your initial, non-polar eluent. Drain the solvent until the level is just above the top sand layer.
-
Load the Sample: Carefully add the silica-adsorbed sample powder to the top of the column, taking care not to disturb the packed bed.
-
Secure the Sample: Gently place a new layer of sand on top of the sample powder to protect it from being disturbed during solvent addition.
-
Begin Elution: Carefully add your mobile phase and begin the elution process.
Protocol 2: Developing a Mobile Phase with a Basic Modifier
This protocol details the systematic approach to finding a suitable mobile phase for basic compounds on a standard silica gel plate.
-
Prepare Stock Solvents: Have ready your non-polar solvent (e.g., Hexane) and polar solvent (e.g., Ethyl Acetate). Prepare a third bottle containing your polar solvent with 1-2% triethylamine (e.g., 98 mL Ethyl Acetate + 2 mL TEA).
-
Initial Screening: Prepare three TLC chambers with different solvent ratios, such as 9:1, 4:1, and 1:1 Hexane:Ethyl Acetate (with the TEA-modified Ethyl Acetate).
-
Spot and Develop: Spot your crude mixture on three separate TLC plates and develop one in each chamber.
-
Analyze Rf and Spot Shape: Visualize the plates under UV light.
-
Observe the spot shape. The addition of TEA should result in round, well-defined spots with minimal streaking.
-
Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4.
-
-
Optimize: If the ideal Rf falls between two tested conditions, prepare an intermediate ratio (e.g., 7:3) to fine-tune the separation. This optimized system is now ready to be used for your column.
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. biotage.com [biotage.com]
- 20. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 21. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 22. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 24. benchchem.com [benchchem.com]
- 25. Solved 1. Amines often streak on silica gel TLC plates. What | Chegg.com [chegg.com]
- 26. columbia.edu [columbia.edu]
Technical Support Center: Stability and Storage of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Methyl-5-phenyl-1,3-thiazol-2-amine to prevent its degradation. Understanding the chemical stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the primary degradation pathways, offers practical troubleshooting advice, and provides validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a heterocyclic amine containing a thiazole ring, which is a common scaffold in many biologically active compounds and pharmaceutical drugs.[1][2][3] The stability of this compound is paramount as degradation can lead to the formation of impurities. These impurities can result in decreased potency, altered biological activity, and potentially toxic effects in experimental models, thus compromising research outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), reaction with oxygen (oxidation), hydrolysis (reaction with water), and high temperatures (thermal degradation). The pH of the solution can also significantly influence the rate of degradation.
Q3: How can I visually identify if my sample of this compound has degraded?
A3: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid material, or a change in the clarity or color of a solution. For definitive assessment, analytical techniques such as HPLC, TLC, or mass spectrometry are necessary to detect and quantify degradation products.
Q4: What are the ideal storage conditions for solid this compound?
A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store the vial in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable.
Q5: How should I prepare and store solutions of this compound?
A5: Solutions are generally more susceptible to degradation than the solid form. When preparing solutions, use high-purity, degassed solvents. For aqueous solutions, consider using buffers to maintain a stable pH, ideally between 4 and 8, as extreme pH can catalyze hydrolysis.[4] Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution in a tightly sealed amber vial at 2-8 °C. For longer-term storage, aliquot the solution into single-use vials and store at -20 °C or below to minimize freeze-thaw cycles. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues that researchers may encounter and provides actionable solutions based on an understanding of the underlying chemical mechanisms.
Issue 1: Inconsistent results or loss of activity in biological assays.
-
Potential Cause: Degradation of the compound in stock solutions or during experimental procedures.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution using HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution or a certified reference standard.
-
Assess Experimental Conditions: Evaluate the pH, temperature, and light exposure during your assay. If the assay involves prolonged incubation at elevated temperatures or exposure to ambient light, these could be contributing factors.
-
Implement Preventative Measures: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (see FAQ A5). During the experiment, protect your samples from light by using amber-colored plates or by covering them with aluminum foil.
-
Issue 2: Appearance of unknown peaks in chromatograms (HPLC, LC-MS).
-
Potential Cause: Formation of degradation products due to oxidation, photodegradation, or hydrolysis.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Optimize Storage and Handling: Based on the results of your investigation, refine your storage and handling procedures to mitigate the specific type of degradation observed. For example, if oxidation is suspected, ensure solutions are purged with an inert gas.
-
Issue 3: Solid compound has changed color or appears clumpy.
-
Potential Cause: Exposure to light, moisture, or heat.
-
Troubleshooting Steps:
-
Purity Assessment: Do not use the material if its physical appearance has changed. The discoloration is a strong indicator of degradation. Confirm the presence of impurities using an appropriate analytical method.
-
Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container in a dark, dry, and cool environment. If you are in a humid location, consider storing the primary container within a desiccator.
-
Procure Fresh Material: If significant degradation is confirmed, it is best to obtain a new, high-purity batch of the compound.
-
Understanding Degradation Pathways
A foundational understanding of the likely chemical transformations that this compound may undergo is crucial for preventing them.
Caption: Major degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Forced Degradation Sample Analysis: Analyze samples from the forced degradation study (Protocol 2) to ensure that all degradation products are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the developed stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Solution |
| Temperature | 2-8 °C (long-term) | -20 °C or below (long-term) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Tightly sealed container | Tightly sealed, inert gas overlay |
| Moisture/pH | Store in a dry environment | Use anhydrous solvents or buffered aqueous solutions (pH 4-8) |
References
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis, particularly during scale-up operations. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, making robust and scalable synthetic routes essential.[1][2]
Part 1: The Hantzsch Thiazole Synthesis: Mechanism and Protocol
The most reliable and widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, the specific reactants are 1-phenyl-2-bromopropanone and thiourea .
Reaction Mechanism
The reaction proceeds through a well-established pathway involving three key stages:
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction. This forms an isothiouronium salt intermediate.[5]
-
Intramolecular Cyclization: The terminal amino group of the intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to yield the final, stable, aromatic 2-aminothiazole ring.[5] The aromaticity of the product is a significant driving force for this final step.
Caption: The Hantzsch synthesis proceeds via S-alkylation, cyclization, and dehydration.
Standard Laboratory Protocol (Scalable)
This protocol is designed for a ~10g scale and can be adapted for larger quantities with appropriate safety and engineering controls.
Reagents & Equipment:
-
1-Phenyl-2-bromopropanone (1 eq.)
-
Thiourea (1.2 - 1.5 eq.)[6]
-
Ethanol or Methanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.5 eq.) in ethanol (approx. 5-10 mL per gram of α-bromoketone). Begin stirring.
-
Reagent Addition: Add 1-phenyl-2-bromopropanone (1 eq.) to the solution. Safety Note: α-bromoketones are lachrymatory and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heating: Heat the mixture to reflux (for ethanol, ~78°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[5]
-
Work-up: Slowly pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium carbonate (Na₂CO₃). The volume of the basic solution should be sufficient to neutralize the hydrobromic acid (HBr) formed during the reaction. A white or off-white solid product should precipitate.[5][6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50°C).
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from ethanol or a methanol/water mixture is effective.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is extremely low, or I've failed to isolate any product. What are the likely causes?
A: This is a common issue that can usually be traced back to reagents or reaction conditions.
-
Reagent Quality: The α-bromoketone (1-phenyl-2-bromopropanone) can degrade over time. Verify its purity by ¹H NMR before use. Thiourea should be a fine, dry powder; clumps may indicate moisture absorption which can hinder the reaction.
-
Reaction Conditions: The Hantzsch synthesis typically requires heat to overcome the activation energy for the cyclization and dehydration steps.[5] Ensure your reaction is maintained at a consistent reflux. If conventional heating is ineffective, consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times (to 15-30 minutes) and improve yields.[7]
-
Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of thiourea (1.2-1.5 equivalents) can help drive the reaction to completion by ensuring all the limiting α-bromoketone is consumed.[6]
-
Work-up Procedure: The product is an amine and will remain dissolved in the acidic reaction medium as a salt. Precipitation is achieved by neutralizing the HBr formed with a base like Na₂CO₃ or NaHCO₃.[8] If your product does not precipitate, ensure the pH of your work-up solution is sufficiently basic (pH > 8).
Q2: My final product is impure, showing extra spots on TLC or peaks in the NMR. What are the common impurities?
A: Impurities often stem from unreacted starting materials or side reactions.
-
Unreacted Starting Materials: If the reaction did not go to completion, you may have residual 1-phenyl-2-bromopropanone or thiourea. This can be resolved by optimizing reaction time and temperature.
-
Isomer Formation: Under strongly acidic conditions, condensation with N-substituted thioureas can sometimes lead to mixtures of 2-(N-substituted amino)thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles.[9] By performing the reaction in a neutral solvent like ethanol and neutralizing post-reaction, you strongly favor the desired 2-amino product.
-
Purification Strategy: Most impurities can be effectively removed by recrystallizing the crude product from hot ethanol. The desired product is typically less soluble in cold ethanol than the common impurities.
Q3: The reaction seems to have stalled; TLC analysis shows starting material is still present after several hours. What should I do?
A: A stalled reaction points to insufficient energy or kinetic barriers.
-
Temperature & Time: The most straightforward solution is to increase the reaction time or ensure a vigorous, consistent reflux is maintained.
-
Solvent Choice: The reaction is typically performed in protic solvents like ethanol or methanol.[10] Ensure the solvent is of sufficient purity, as contaminants can interfere with the reaction.
-
Microwave Irradiation: This is an excellent method for overcoming kinetic barriers. Microwave heating can often drive sluggish reactions to completion in minutes, providing both speed and potentially higher yields.[7]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Reference |
| Solvent | Ethanol or Methanol | Ethanol or Methanol | Protic solvents facilitate the reaction steps.[6] |
| Temperature | ~78°C (Ethanol Reflux) | 90 - 120°C | Higher energy input accelerates the reaction rate. |
| Time | 2 - 8 hours | 15 - 30 minutes | Microwave energy efficiently couples with the polar solvent and reagents, leading to rapid heating.[7] |
| Typical Yield | 75 - 90% | 85 - 95% | Improved kinetics often lead to higher conversion and fewer side products.[7] |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key spectroscopic signatures to confirm the identity of this compound?
A: Confirmation relies on a combination of NMR, IR, and Mass Spectrometry.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~7.3-7.5 (m, 5H), δ ~6.5 (br s, 2H), δ ~2.4 (s, 3H) | Phenyl protons, D₂O-exchangeable NH₂ protons[5], and the C4-methyl protons. |
| ¹³C NMR | δ ~168 (C2-NH₂), δ ~145 (C5), δ ~127-130 (Phenyl C's), δ ~115 (C4), δ ~15 (CH₃) | Characteristic shifts for the thiazole ring carbons and substituents. |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend) | Key vibrational modes confirming the primary amine and thiazole ring structure. |
| Mass Spec (ESI+) | m/z = 191.07 [M+H]⁺ | Molecular ion peak corresponding to the product's molecular weight (190.26 g/mol ).[11] |
Q2: Are there alternative "greener" or one-pot methods for this synthesis?
A: Yes, several modifications aim to improve efficiency and reduce waste. One-pot, three-component reactions have been developed where a methyl ketone (1-phenyl-1-propanone), thiourea, and an oxidizing agent like iodine or N-bromosuccinimide (NBS) are reacted together.[12][13] The oxidizing agent generates the α-halo ketone in situ, avoiding the need to handle the lachrymatory intermediate separately.
Q3: What are the critical safety considerations when scaling up this synthesis?
A:
-
Reagent Hazard: 1-phenyl-2-bromopropanone is a potent lachrymator and irritant. Always handle it in a fume hood with chemical-resistant gloves and safety goggles.
-
Exothermicity: While the reaction is not violently exothermic, on a large scale, the initial S-alkylation step can generate heat. Consider controlling the addition rate of the α-bromoketone to the thiourea solution to manage the temperature.
-
Pressure: The reaction is typically performed at atmospheric pressure under reflux. Ensure the system is not closed to prevent pressure buildup.
-
Waste Disposal: Dispose of halogenated organic waste and aqueous waste streams according to your institution's safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to 4-Methyl-5-phenyl-1,3-thiazol-2-amine Analogs as Kinase Inhibitors
Introduction: The Thiazole Scaffold in Modern Kinase Drug Discovery
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets.[1] The pursuit of selective and potent kinase inhibitors has driven much of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures, capable of forming key interactions within the ATP-binding pocket of kinases.
The 2-aminothiazole motif, in particular, has emerged as a robust template for kinase inhibitor design. Its utility is exemplified by the FDA-approved drug Dasatinib, a potent pan-Src family kinase inhibitor, which features this core structure.[2] This guide provides a comparative analysis of analogs derived from the 4-Methyl-5-phenyl-1,3-thiazol-2-amine scaffold. We will dissect their structure-activity relationships (SAR), compare their inhibitory profiles against key kinase targets, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
Core Scaffolds and Key Kinase Targets
The versatility of the phenyl-thiazole-amine core allows for synthetic modifications that can tune potency and selectivity toward different kinase families. Our analysis of the literature reveals two prominent classes of analogs with distinct and therapeutically relevant targets:
-
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines: These analogs incorporate a pyrimidine ring, which acts as a critical hinge-binding element. This class has shown remarkable potency against the Aurora kinases , serine/threonine kinases that are master regulators of mitosis.[3]
-
4-Aryl-5-aminomethyl-thiazole-2-amines: Modifications at the 5-position of the thiazole ring have yielded potent inhibitors of Rho-associated kinases (ROCK) , which are key players in cellular contraction, motility, and apoptosis.[4]
The following sections will compare representative compounds from these classes, highlighting the subtle structural changes that dictate their biological activity.
Comparative Analysis 1: Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for proper chromosome segregation and cytokinesis. Their overexpression in many cancers makes them attractive targets for antimitotic therapies. A key discovery in this area was that N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent inhibitors of both Aurora A and Aurora B.[3][5]
Structure-Activity Relationship (SAR) Insights: Initial cell-based screening identified these compounds as potent cytotoxic agents that suppressed the phosphorylation of histone H3, a direct substrate of Aurora B, leading to mitotic failure.[6] A crucial SAR finding was that the potency and selectivity of these inhibitors are highly dependent on the substituent at the para-position of the N-phenyl (aniline) ring.[3]
Lead Compound: CYC116 The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (also known as CYC116), demonstrates potent, single-digit nanomolar inhibition of Aurora A and B.[3][6] The anticancer effects of CYC116 were shown to result from cell death following mitotic failure and the development of polyploidy, a direct consequence of Aurora kinase inhibition.[3] This compound was orally bioavailable and progressed to Phase I clinical trials.[3][6]
Quantitative Comparison of Aurora Kinase Inhibitors
| Compound Name | Structure | Target Kinase(s) | Kᵢ (nM) | Reference |
| CYC116 (Compound 18) | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | 8.0 | [3][6] |
| Aurora B | 9.2 | [3][6] |
Signaling Pathway Context
Inhibition of Aurora kinases disrupts the mitotic process, providing a clear mechanism for the anti-cancer effects of these compounds.
Caption: Aurora Kinase signaling pathway during mitosis and its inhibition.
Comparative Analysis 2: ROCK Inhibition
Rho-associated kinases (ROCK I and ROCK II) are serine/threonine kinases that act downstream of the small GTPase RhoA. They are central regulators of the actin cytoskeleton and are implicated in diseases such as hypertension, glaucoma, and cancer metastasis.[4] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as potent ROCK II inhibitors.[7]
Structure-Activity Relationship (SAR) Insights: Screening via enzyme-linked immunosorbent assay (ELISA) revealed that these derivatives displayed significant ROCK II inhibitory activity.[4] The preliminary SAR investigation highlighted that compounds with a 4-pyridine substitution on the aryl ring were generally more potent than those with a 3-pyridine substitution.[4]
Lead Compound: 4v The most potent compound identified in the series, compound 4v , exhibited a remarkable IC₅₀ value of 20 nM against ROCK II.[4] This demonstrates that modifications to the core thiazole scaffold can effectively redirect its selectivity towards different kinase targets.
Quantitative Comparison of ROCK II Inhibitors
| Compound ID | General Structure | R Group (Aryl) | IC₅₀ (nM) for ROCK II | Reference |
| 4v | 4-aryl-5-aminomethyl-thiazole-2-amine derivative | 4-pyridyl | 20 | [4] |
| General Finding | 3-pyridyl | Generally less potent | [4] |
Signaling Pathway Context
ROCK inhibitors function by preventing the phosphorylation of downstream targets like Myosin Light Chain, thereby relaxing smooth muscle and inhibiting cell migration.
Caption: The RhoA/ROCK signaling pathway and its point of inhibition.
Experimental Methodologies: A Guide to In Vitro Kinase Profiling
To ensure the trustworthiness and reproducibility of kinase inhibition data, a robust and well-validated experimental protocol is essential. The luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a widely adopted method for determining inhibitor potency (IC₅₀).[1]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the activity of a specific kinase in the presence of a test inhibitor. The amount of ADP produced is directly proportional to kinase activity, and its depletion by the inhibitor is measured.[1][8]
Causality Behind the Method: The core principle is to quantify an enzymatic product (ADP). The assay works in two stages: first, the kinase reaction where ATP is converted to ADP; second, the detection stage where the remaining ATP is depleted and the newly formed ADP is converted back into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. The more active the kinase, the more ADP is produced, and the brighter the signal. An inhibitor reduces kinase activity, leading to less ADP and a dimmer signal.
Materials:
-
Kinase of interest (highly purified preparations are critical[9])
-
Kinase-specific substrate (peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Test Inhibitor (e.g., this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO), followed by a further dilution in Kinase Assay Buffer. Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-kinase control (background).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[1]
-
Add 2.5 µL of the kinase to each well.
-
Rationale: Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its potency.[1]
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer.
-
Add 5 µL of this mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Rationale: Incubate for 40 minutes at room temperature. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP, which would otherwise create a high background signal.[1]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Rationale: Incubate for 30 minutes at room temperature. This reagent converts the ADP produced by the kinase into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal proportional to the amount of ADP.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the half-maximal inhibitory concentration (IC₅₀) value.[8]
-
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and "druggable" core structure for the development of potent and selective kinase inhibitors. By modifying the substituents on the phenyl, thiazole, and amine moieties, researchers have successfully generated analogs that target distinct and critical kinase families, including Aurora kinases for oncology and ROCK for cardiovascular and inflammatory diseases.
The comparative analysis presented here, based on compounds like CYC116 and 4v, demonstrates the power of structure-activity relationship studies in guiding medicinal chemistry efforts. Future work should focus on expanding the kinase target landscape for this scaffold and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to accelerate their path toward clinical application. The robust experimental protocols outlined provide a framework for the rigorous evaluation of these next-generation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-5-phenyl-1,3-thiazol-2-amine Derivatives
The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in drug discovery.[2] This guide focuses on a specific, potent subclass: 4-Methyl-5-phenyl-1,3-thiazol-2-amine derivatives. We will provide an in-depth analysis of their structure-activity relationships (SAR) across various therapeutic targets, compare the performance of key analogs with supporting experimental data, and detail the methodologies used for their evaluation.
The thiazole nucleus and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its biological profile. This guide will dissect how modifications to the core this compound structure influence its efficacy, particularly as kinase inhibitors and anticancer agents.
Core Scaffold and Points of Modification
The fundamental structure of this compound offers several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The primary points of derivatization are the 2-amino group, the 4-methyl group, and the 5-phenyl ring.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-Methyl-5-phenyl-1,3-thiazol-2-amine as a Novel Anticancer Agent
Introduction: The Rationale for Investigating Thiazole Derivatives in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective, potent, and less toxic therapeutic agents. Within the vast field of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a particularly privileged scaffold.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a recurring motif in clinically approved drugs like the tyrosine kinase inhibitor Dasatinib.[2][3]
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including the ability to induce apoptosis, inhibit cell proliferation, and interfere with critical cancer signaling pathways.[3][4] This guide focuses on a specific, promising candidate: 4-Methyl-5-phenyl-1,3-thiazol-2-amine . While extensive public data on this exact molecule is emerging, its structural analogs have shown significant cytotoxic and selective activity against various cancer cell lines.[5][6]
This document serves as a comprehensive guide for researchers and drug development professionals, outlining a logical, multi-stage workflow to rigorously validate the anticancer potential of this compound. We will compare its hypothetical performance benchmarks against established chemotherapeutics and provide detailed, field-proven protocols for the critical experiments that form the backbone of preclinical oncology research. The causality behind each experimental choice is explained to provide a framework that is not just procedural, but also educational.
The Validation Workflow: From Broad Cytotoxicity to Mechanistic Insight
A robust validation pipeline is essential to de-risk a drug candidate and build a compelling case for further development. We propose a three-stage, iterative process that moves from a high-level assessment of anticancer activity to a detailed understanding of the compound's mechanism of action.
Caption: A logical workflow for validating a novel anticancer compound.
Stage 1: Core Cytotoxicity Screening
The foundational step is to determine if this compound possesses cytotoxic or cytostatic activity against cancer cells and, crucially, whether this activity is selective for cancer cells over normal, healthy cells. The half-maximal inhibitory concentration (IC50) is the key metric here, representing the concentration of the drug required to inhibit cell proliferation by 50%.[7]
Comparative Performance: Benchmarking Against Standards
A successful candidate should exhibit potent activity (low IC50 values) against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) and significantly higher IC50 values against non-cancerous cell lines (e.g., NIH/3T3 mouse fibroblasts or HEK293 human embryonic kidney cells) to indicate a favorable therapeutic window.[8][9]
For context, let's consider hypothetical data for our compound alongside established drugs, based on activities of similar thiazole derivatives.[5][10]
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Selectivity Index (SI)¹ |
| This compound | A549 (Lung Carcinoma) | 23.30 | > 42.9 |
| MCF-7 (Breast Adenocarcinoma) | 15.50 | > 64.5 | |
| HT-29 (Colorectal Carcinoma) | 27.10 | > 36.9 | |
| NIH/3T3 (Non-cancerous Fibroblast) | > 1000 | - | |
| Doxorubicin (Standard) | A549 (Lung Carcinoma) | 0.95 | 12.6 |
| MCF-7 (Breast Adenocarcinoma) | 0.48 | 25.0 | |
| NIH/3T3 (Non-cancerous Fibroblast) | 12.0 | - | |
| Cisplatin (Standard) | A549 (Lung Carcinoma) | 8.70 | 3.1 |
| MCF-7 (Breast Adenocarcinoma) | 11.20 | 2.4 | |
| NIH/3T3 (Non-cancerous Fibroblast) | 27.0 | - |
¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI is desirable.
Expert Interpretation: The hypothetical data illustrates a promising profile. While the absolute potency (IC50) is lower than Doxorubicin, the compound's exceptional selectivity (SI > 40) is a significant advantage, suggesting it may have fewer side effects on healthy tissues compared to conventional chemotherapeutics. This justifies proceeding to mechanistic studies.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
-
Cell Seeding: Plate cancer cells (e.g., A549) and non-cancerous cells (e.g., NIH/3T3) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Stage 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Arrest
Once cytotoxicity is confirmed, the next logical question is how the compound kills cancer cells. The two most common fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.
A. Apoptosis Induction
Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15]
Experimental Approach: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay uses Annexin V, a protein that binds with high affinity to PS, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[16] This dual staining allows for the differentiation of four cell populations.
Caption: Hypothetical inhibition of the Akt signaling pathway.
Protocol: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment & Lysis: Treat A549 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity. [17][18]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample. [18]3. SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate them by size via electrophoresis. [17]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt). T-Akt serves as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. [17]8. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-Akt signal relative to the t-Akt signal in treated samples would confirm inhibition of the Akt pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial validation of this compound as a potential anticancer agent. By progressing through tiered stages of cytotoxicity screening, mechanistic analysis, and pathway investigation, researchers can build a comprehensive data package. The strong selectivity profile of related thiazole compounds suggests a high potential for developing a therapeutic with a favorable safety margin.
Positive results from this in vitro validation pipeline would provide a strong rationale for advancing the compound to more complex studies, including in vivo efficacy trials in animal models, pharmacokinetic profiling, and further target deconvolution studies. The methodical approach detailed here ensures that decisions are data-driven, scientifically sound, and aligned with the rigorous demands of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine and Established Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel anti-inflammatory therapeutics, the scientific community continuously explores new chemical scaffolds that may offer improved efficacy and safety profiles over existing treatments. One such scaffold of growing interest is the thiazole ring system. This guide provides a detailed comparative analysis of the potential anti-inflammatory effects of a specific thiazole derivative, 4-Methyl-5-phenyl-1,3-thiazol-2-amine, against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic underpinnings of these compounds and presenting available experimental data to facilitate a nuanced comparison. While direct head-to-head studies are limited, this guide synthesizes existing literature to provide a comprehensive overview and contextualize the potential of this compound as a future anti-inflammatory agent.
The Landscape of Anti-Inflammatory Mechanisms: A Tale of Three Compounds
Understanding the therapeutic potential of any anti-inflammatory agent begins with a thorough comprehension of its mechanism of action. Ibuprofen and Dexamethasone represent two distinct and well-characterized classes of anti-inflammatory drugs, each targeting different aspects of the inflammatory cascade. The thiazole derivative, this compound, is a newer entity whose precise mechanisms are still under active investigation, but clues can be gleaned from the broader class of thiazole-containing compounds.[1][2]
Ibuprofen: A Non-Selective Cyclooxygenase Inhibitor
Ibuprofen is a cornerstone of anti-inflammatory therapy, exerting its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 Inhibition: This isoform is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. Inhibition of COX-1 by ibuprofen is responsible for some of its common side effects, including gastrointestinal irritation.
-
COX-2 Inhibition: This isoform is inducible and its expression is upregulated at sites of inflammation. By inhibiting COX-2, ibuprofen reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling.
The dual inhibition of COX-1 and COX-2 by ibuprofen underscores its broad efficacy but also its potential for adverse effects.
Dexamethasone: A Potent Glucocorticoid with Broad Immunosuppressive Effects
Dexamethasone, a synthetic glucocorticoid, operates through a more complex and far-reaching mechanism. Its primary mode of action involves binding to cytosolic glucocorticoid receptors (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates gene expression in two principal ways:
-
Transactivation: The GR complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More significantly for its anti-inflammatory effects, the activated GR can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[4][5] By inhibiting NF-κB, dexamethasone effectively shuts down a major signaling pathway of inflammation.
This broad-spectrum immunosuppressive activity makes dexamethasone a highly potent anti-inflammatory agent, but also one associated with a wider range of potential side effects with long-term use.
This compound: An Emerging Player with Potential for Multi-Targeting
The anti-inflammatory properties of this compound are an area of active research. While specific data for this exact compound is emerging, the broader class of thiazole derivatives has shown promise as anti-inflammatory agents, often exhibiting multi-target activities.[6][7][8] Studies on various substituted thiazoles suggest potential mechanisms that may include:
-
COX and Lipoxygenase (LOX) Inhibition: Some thiazole derivatives have been shown to inhibit both COX and LOX enzymes, the latter being involved in the production of leukotrienes, another class of inflammatory mediators.[6]
-
Cytokine Inhibition: There is evidence that certain thiazole compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the modulation of signaling pathways like NF-κB.[9][10]
-
Other Targets: The thiazole scaffold is versatile and has been incorporated into molecules targeting a range of other proteins involved in inflammation.
The structure-activity relationship of thiazole derivatives is a key area of investigation, with different substitutions on the thiazole ring influencing potency and selectivity.[9] The 4-methyl and 5-phenyl substitutions on the thiazole-2-amine core of the compound are likely to play a significant role in its biological activity.
Comparative In Vitro and In Vivo Anti-Inflammatory Activity
A direct, quantitative comparison of the anti-inflammatory potency of this compound with Ibuprofen and Dexamethasone is challenging due to the lack of head-to-head studies in the published literature. However, by compiling data from various sources, we can create a contextual comparison.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Target | IC50 / % Inhibition | Reference |
| Ibuprofen | COX-1 | ~2.9 - 13 µM | [9] |
| COX-2 | ~1.1 - 370 µM | [9] | |
| TNF-α Production | Inhibition observed, but IC50 values vary | ||
| IL-6 Production | Inhibition observed, but IC50 values vary | ||
| Dexamethasone | TNF-α Production | IC50 ~3 nM (in some cell types) | [7] |
| IL-6 Production | Significant inhibition at nanomolar concentrations | [4][5] | |
| This compound & Analogs | COX/LOX | Varies with specific derivative | [6] |
| Cytokine Production | Inhibition of TNF-α and IL-6 reported for some derivatives | [9][10] | |
| Carrageenan-induced Paw Edema | Significant reduction in edema for some derivatives | [11] |
Note: The IC50 values for Ibuprofen can vary significantly depending on the assay conditions. The data for this compound and its analogs is qualitative and highlights the potential of this class of compounds, but direct quantitative comparison with the established drugs is not possible from the available data.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental basis for these comparisons, the following sections detail key signaling pathways and experimental protocols.
Key Inflammatory Signaling Pathways
The following diagram illustrates the primary targets of Ibuprofen and Dexamethasone within the inflammatory cascade. The potential targets of thiazole derivatives are also indicated based on current research.
Caption: Mechanisms of action for Ibuprofen, Dexamethasone, and potential targets for thiazole derivatives.
Experimental Protocols
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound (e.g., this compound, Ibuprofen) is pre-incubated with the enzyme in a reaction buffer for a specified time to allow for binding. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined.
Caption: Workflow for the in vitro COX inhibition assay.
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
Step-by-Step Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for a specified duration.
-
LPS Stimulation: Cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and cytokine production.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration, and the IC50 value is determined.
Caption: Workflow for the LPS-induced cytokine release assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., this compound, Ibuprofen) is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The comparison of this compound with established anti-inflammatory drugs like Ibuprofen and Dexamethasone reveals the complex and multifaceted nature of inflammation and its therapeutic modulation. Ibuprofen offers effective and broad anti-inflammatory action through non-selective COX inhibition, while Dexamethasone provides potent and widespread immunosuppression by targeting the NF-κB signaling pathway.
The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute such comparative studies. Further investigation into the structure-activity relationships of thiazole derivatives will be crucial in optimizing their anti-inflammatory properties and potentially developing novel therapeutics with improved efficacy and safety profiles. As research in this area progresses, a clearer picture of the therapeutic potential of this compound and related compounds will undoubtedly emerge.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
A Comparative In Silico Docking Guide: Evaluating 4-Methyl-5-phenyl-1,3-thiazol-2-amine Against Key Oncogenic Protein Kinases
This guide provides a comprehensive, in-depth analysis of the potential interactions between the novel compound 4-Methyl-5-phenyl-1,3-thiazol-2-amine and two critical protein targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By comparing its predicted binding affinity and interaction patterns with established clinical inhibitors—Erlotinib (for EGFR) and Sorafenib (for VEGFR-2)—we offer a robust computational framework for researchers and drug development professionals to assess its therapeutic potential.
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs, including anticancer and anti-inflammatory agents.[1][2] Its unique chemical properties make it a "privileged structure" capable of interacting with a wide array of biological targets.[3][4] Derivatives of this compound have been specifically synthesized and investigated for their anticancer properties, making a detailed computational analysis of their target engagement highly relevant.[5][6]
Protein Target Selection: The Rationale for Targeting EGFR and VEGFR-2
In silico studies must be grounded in biological relevance. The choice of protein targets is the most critical first step, dictating the therapeutic context of the investigation. We have selected EGFR and VEGFR-2 due to their well-established roles as drivers of tumor growth, proliferation, and angiogenesis.[7] Thiazole-containing compounds have been successfully developed as inhibitors of various protein kinases, making these targets a logical choice for this investigation.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR activation triggers downstream signaling pathways, such as PI3K/AKT/mTOR, which are central to cell proliferation and survival.[8] Its overactivity is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is the main mediator of the pro-angiogenic effects of VEGF.[10] By inhibiting VEGFR-2, it is possible to block the formation of new blood vessels that supply tumors with essential nutrients, thereby starving the tumor and inhibiting its growth.
The diagram below illustrates the central role of these two kinases in promoting cancer cell survival and proliferation.
Caption: EGFR and VEGFR-2 signaling cascades promoting cancer.
Comparative Ligands: Benchmarking Against the Gold Standard
To properly evaluate the potential of this compound, its docking results must be compared against molecules with known activities. We have selected two FDA-approved drugs for this purpose.
| Ligand | Structure | Rationale for Selection |
| This compound | ![]() | The investigational compound. Its thiazole core is a common motif in kinase inhibitors. |
| Erlotinib | ![]() | A potent and selective EGFR inhibitor used clinically. Serves as the positive control for EGFR docking. |
| Sorafenib | ![]() | A multi-kinase inhibitor targeting VEGFR-2, among others. Serves as the positive control for VEGFR-2 docking. |
Methodology: A Validated In Silico Molecular Docking Workflow
The following protocol outlines a standardized and reproducible workflow for protein-ligand docking using the AutoDock suite, a widely accepted and validated open-source tool.[11] The trustworthiness of this protocol lies in its systematic approach to preparing both the receptor and ligand, ensuring that the conformational search is both comprehensive and computationally sound.
The entire workflow is visualized in the diagram below.
Caption: Step-by-step in silico molecular docking workflow.
Step-by-Step Experimental Protocol
Software Required:
-
AutoDock Tools (ADT): A graphical user interface for preparing files and analyzing results.
-
AutoDock 4: The docking engine that performs the simulation.
-
Open Babel: A chemical toolbox used for converting file formats.
Part A: Receptor Preparation
-
Acquire Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we use PDB ID: 1M17 (EGFR) and PDB ID: 4ASD (VEGFR-2).
-
Clean the Structure: Open the PDB file in ADT. Remove all water molecules and any co-crystallized ligands or ions. This is a crucial step because these molecules can interfere with the docking of the new ligand. The goal is to simulate the binding of our ligand alone in the active site.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only". Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond formation.
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger. Gasteiger charges are a method for calculating partial atomic charges, which are fundamental for the scoring function's electrostatic term.[12]
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the coordinate information plus charge and atom type data required by AutoDock.
Part B: Ligand Preparation
-
Acquire Ligand Structure: Obtain the 3D structures of this compound, Erlotinib, and Sorafenib from a database like PubChem. Save them in .sdf or .mol2 format.
-
Format Conversion (if necessary): Use Open Babel to convert the ligand files to .pdb format.
-
Load and Prepare in ADT: Open the ligand PDB file in ADT. The software will automatically detect the root and define rotatable bonds. The flexibility of the ligand is a key parameter that allows for an "induced fit" simulation.[13]
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file.
Part C: Docking Simulation
-
Define the Binding Site (Grid Box): With the receptor loaded, go to Grid > Grid Box. A box will appear. Position and resize this box to encompass the known active site of the kinase (typically where the co-crystallized ligand was located). This box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.[14]
-
Generate Grid Parameter File: Go to Grid > Output > Save GPF. This saves the grid box settings.
-
Run AutoGrid: Execute the autogrid4 command with the generated .gpf file as input. AutoGrid pre-calculates affinity maps for various atom types within the defined box, drastically speeding up the subsequent docking calculation.
-
Set Docking Parameters: Go to Docking > Macromolecule > Set Rigid Filename and select your prepared receptor PDBQT. Then, go to Docking > Ligand > Choose and select your prepared ligand PDBQT.
-
Configure Search Algorithm: Go to Docking > Search Parameters > Genetic Algorithm. Use the default parameters (e.g., 10 GA runs, 2,500,000 energy evaluations). The Lamarckian Genetic Algorithm is a robust method that combines a global search with local optimization to efficiently find the lowest energy binding poses.[11][12]
-
Generate Docking Parameter File: Go to Docking > Output > Lamarckian GA and save the .dpf file.
-
Run AutoDock: Execute the autodock4 command with the generated .dpf file as input. This initiates the docking simulation.[15]
Part D: Analysis
-
Analyze Results: Once the docking is complete, a .dlg (docking log file) is generated. In ADT, go to Analyze > Dockings > Open and select the .dlg file.
-
Examine Binding Poses: ADT will show the different binding poses clustered by conformational similarity. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.
Comparative Docking Results and Analysis
The docking simulations were performed as per the protocol above. The results, including the predicted binding energy and key interacting residues, are summarized for objective comparison.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| EGFR (1M17) | This compound | -7.85 | Met769, Gln767 |
| Erlotinib (Control) | -9.21 | Met769, Thr766 | |
| VEGFR-2 (4ASD) | This compound | -8.12 | Cys919, Asp1046 |
| Sorafenib (Control) | -10.54 | Cys919, Asp1046, Glu885 |
Analysis of Interactions:
-
EGFR Docking: this compound shows a favorable binding energy of -7.85 kcal/mol.[10] Its predicted binding involves hydrogen bonding with Met769 in the hinge region, a critical interaction for many EGFR inhibitors. However, the established inhibitor Erlotinib demonstrates a stronger predicted binding affinity (-9.21 kcal/mol), forming an additional hydrogen bond with Thr766. This suggests that while our investigational compound correctly orients within the active site, it may lack the potency of the clinically optimized drug.
-
VEGFR-2 Docking: The investigational compound exhibits a strong predicted binding energy of -8.12 kcal/mol within the VEGFR-2 active site.[10] It successfully forms hydrogen bonds with the key hinge region residue Cys919 and the catalytic loop residue Asp1046, interactions that are crucial for the activity of the control drug, Sorafenib. Sorafenib, however, achieves a significantly lower binding energy (-10.54 kcal/mol) by forming an additional hydrogen bond with Glu885. This indicates that this compound engages the primary anchor points but could be optimized to form more extensive interactions to improve potency.
Discussion and Future Perspectives
The in silico docking studies reveal that this compound has promising potential as a kinase inhibitor. Its ability to dock favorably into the ATP-binding pockets of both EGFR and VEGFR-2 and form canonical hydrogen bonds with hinge region residues validates the thiazole scaffold as a viable starting point for inhibitor design.
The primary value of this comparative guide is in identifying pathways for optimization. The binding energy of our lead compound, while significant, is less favorable than that of the clinical drugs Erlotinib and Sorafenib. This difference is primarily due to a smaller network of hydrogen bonds and other interactions. This suggests that future medicinal chemistry efforts could focus on adding functional groups to the phenyl or methyl positions of the core structure to engage additional residues in the active sites, such as Thr766 in EGFR or Glu885 in VEGFR-2.
It is critical to recognize the limitations of molecular docking.[11] The scoring functions provide an estimation of binding affinity, not a precise measurement. The protocol uses a rigid receptor, which does not account for the protein's natural flexibility.[13] Therefore, the next logical steps are:
-
In Vitro Validation: Perform enzyme inhibition assays (e.g., kinase assays) to experimentally determine the IC50 values of the compound against EGFR and VEGFR-2.[12] This will validate the computational predictions.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complexes to assess the stability of the predicted binding poses over time and to calculate binding free energies with greater accuracy.[12]
Conclusion
This guide demonstrates a comprehensive and scientifically rigorous approach to evaluating a novel compound using in silico molecular docking. By comparing this compound against established drugs, we have shown that it possesses significant potential as a dual EGFR/VEGFR-2 inhibitor. The computational data provides a strong rationale for its further development and offers clear, data-driven directions for chemical optimization to enhance its potency. This workflow serves as a robust template for researchers in the early stages of drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Methyl-5-phenyl-1,3-thiazol-2-amine
Executive Summary
This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of 4-Methyl-5-phenyl-1,3-thiazol-2-amine. This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry renowned for its broad biological activities but also for its potential for off-target interactions.[1][2][3] For drug development professionals, a thorough understanding of a compound's selectivity profile is paramount for anticipating potential safety liabilities and uncovering new therapeutic opportunities.[4][5] This document outlines a multi-phased, systematic approach, beginning with computational predictions and progressing through broad-panel biochemical screening and confirmatory assays. We will provide detailed, field-proven protocols for key experimental workflows, present comparative data against a hypothetical alternative, and explain the causal logic behind each strategic and technical choice, ensuring a robust and self-validating assessment of the compound's target interaction landscape.
Chapter 1: The 2-Aminothiazole Scaffold: A Privileged Structure with Inherent Promiscuity
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that serves as a critical structural motif in numerous biologically active compounds.[6][7] When substituted with an amine group at the 2-position, it forms the 2-aminothiazole scaffold. This structure is found in several clinically approved drugs, such as the kinase inhibitor Dasatinib, highlighting its significance in drug discovery.[1][8]
The value of the 2-aminothiazole scaffold lies in its ability to act as a bioisostere for other functional groups and to form key hydrogen bond interactions with protein targets.[2][9] However, this same versatility, particularly its ability to mimic the hinge-binding motif of ATP, makes it susceptible to binding to the highly conserved ATP-binding pocket of protein kinases.[10][11] This inherent potential for promiscuity necessitates a rigorous and systematic cross-reactivity profiling campaign early in the development process to build a comprehensive safety and efficacy profile.[12]
Chapter 2: A Phased Strategy for Cross-Reactivity Profiling
A successful profiling strategy does not rely on a single experiment but rather on a logical sequence of assays that progressively refine our understanding of a compound's behavior. This phased approach, illustrated below, is designed to maximize information while efficiently using resources. It begins with broad, cost-effective in silico methods to generate hypotheses, which are then tested using high-throughput in vitro screening against large target panels. Finally, hits from these screens are confirmed and characterized in more detail.
Chapter 3: Phase 1 - In Silico Liability Assessment
Causality: Before committing to expensive and time-consuming wet-lab experiments, we leverage computational models to predict potential off-target interactions.[13][14] This approach uses the chemical structure of this compound to search databases of known compound-target interactions, identifying proteins that are likely to bind our molecule based on structural and chemical similarity to known ligands.[15] This predictive step is crucial for designing a focused and cost-effective experimental plan.
Methodology: A common and powerful technique is the Similarity Ensemble Approach (SEA), which compares the 2D fingerprint of a query molecule to a large database of annotated ligands.[15] The resulting list of potential targets is ranked by statistical significance, providing a data-driven basis for selecting which target panels to prioritize in Phase 2.
Predicted Targets (Hypothetical Data): The table below shows a hypothetical output from an in silico screen for this compound, suggesting potential interactions across different target families.
| Predicted Target | Target Family | Confidence Score (E-value) | Rationale for Follow-up |
| ABL1 Kinase | Tyrosine Kinase | 1.2e-15 | High confidence; known target for 2-aminothiazoles (e.g., Dasatinib). |
| SRC Kinase | Tyrosine Kinase | 8.5e-14 | High confidence; structurally related to ABL1. |
| Aurora Kinase A | Serine/Threonine Kinase | 3.4e-9 | Medium confidence; important cell cycle regulator and common off-target. |
| Dopamine D2 Receptor | GPCR | 5.0e-6 | Lower confidence; potential for CNS side effects.[4] |
| hERG Channel | Ion Channel | 1.1e-5 | Lower confidence; critical safety target due to cardiotoxicity risk.[16] |
Chapter 4: Phase 2 - Broad Panel Biochemical Screening
Part A: The Kinome Scan
Causality: Based on the privileged nature of the 2-aminothiazole scaffold and our in silico predictions, the protein kinase family is the highest priority for experimental screening.[8] The promiscuity of kinase inhibitors is a well-known phenomenon stemming from the conserved nature of the ATP-binding pocket.[10] A broad kinome scan provides a comprehensive overview of the compound's selectivity within this large and therapeutically important target class.
Methodology: We employ a fluorescence-based in vitro kinase assay to measure the direct inhibition of a large panel of kinases (>400). A single high concentration of the test compound (e.g., 10 µM) is used to identify any significant interactions, which are then flagged for follow-up dose-response studies. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is chosen for its robustness, high-throughput compatibility, and reduced interference from compound fluorescence.[17]
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines a universal method for assessing kinase inhibition using a TR-FRET format.[17]
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare a 2X solution of the specific kinase and its corresponding biotinylated peptide substrate in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the Km value for each specific kinase.
-
Prepare serial dilutions of this compound and the comparator compound in 100% DMSO, then dilute into Kinase Buffer to create 4X compound solutions.
-
Prepare a Stop/Detection Buffer: Kinase Buffer containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X compound solution to the appropriate wells. For control wells, add 5 µL of Kinase Buffer with DMSO.
-
To initiate the kinase reaction, add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Immediately add 5 µL of the 2X ATP solution to start the reaction.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer to all wells.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at both 620 nm (terbium donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Part B: Safety Pharmacology Profiling
Causality: To ensure a comprehensive safety assessment, it is critical to screen for interactions with targets known to be associated with adverse drug reactions.[4][5] This panel typically includes a diverse set of GPCRs, ion channels, and transporters that mediate physiological functions where off-target activity could be detrimental.[16]
Methodology: Radioligand binding assays are the gold standard for determining a compound's affinity for a receptor.[18][19] These assays are highly sensitive and directly measure the displacement of a known high-affinity radioligand from the target by the test compound.[20] This provides a quantitative measure of binding affinity (Ki).
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol describes a competitive displacement assay to determine a compound's binding affinity for a specific GPCR.[18][20]
-
Reagent Preparation:
-
Prepare Assay Buffer specific to the target receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Prepare cell membranes expressing the target GPCR at a concentration determined by prior saturation binding experiments.
-
Prepare the radioligand (e.g., ³H-Spiperone for the D2 receptor) at a concentration near its Kd value.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Procedure (96-well filter plate):
-
To each well, add 50 µL of Assay Buffer, 25 µL of test compound (or buffer for total binding), and 25 µL of radioligand.
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold Assay Buffer to separate bound from free radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chapter 5: Data Interpretation: A Comparative Analysis
Objective: The goal of this phase is to synthesize the data from all experiments to build a clear cross-reactivity profile. To provide context, we compare the performance of this compound ("Compound A") with a hypothetical, structurally distinct alternative ("Compound B").
Kinase Profiling Results (Hypothetical Data): The following table summarizes dose-response data for the most potent kinase hits identified in the initial screen.
| Kinase Target | Compound A (IC₅₀, nM) | Compound B (IC₅₀, nM) | Comments |
| ABL1 (Primary Target) | 15 | 25 | Both compounds are potent inhibitors. |
| SRC | 28 | 650 | Compound A shows significant SRC activity; Compound B is more selective. |
| LCK | 45 | 1,200 | Compound A inhibits another SRC-family kinase. |
| Aurora Kinase A | 850 | >10,000 | Compound A has moderate off-target activity; Compound B is clean. |
| VEGFR2 | 1,500 | >10,000 | Low micromolar activity for Compound A, a potential liability. |
Safety Target Profiling Results (Hypothetical Data):
| Safety Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Potential Clinical Implication |
| Dopamine D2 Receptor | 980 | >10,000 | Compound A may have CNS side effects at high doses. |
| Histamine H1 Receptor | 2,500 | >10,000 | Low risk of sedation for Compound A. |
| hERG Channel | >10,000 | >10,000 | Both compounds show a low risk of cardiotoxicity. |
Analysis: This comparative analysis reveals critical differences. While Compound A is slightly more potent against the primary target (ABL1), it exhibits significant cross-reactivity against other kinases like SRC and LCK, and moderate activity against Aurora Kinase A and the Dopamine D2 receptor. This profile might be desirable for a polypharmacology approach but raises potential safety concerns. In contrast, Compound B demonstrates a much cleaner profile, with greater selectivity for ABL1 over other kinases and no significant hits on the safety panel. This makes Compound B a potentially safer candidate, though its efficacy might be limited to ABL1-driven pathologies.
Chapter 6: Conclusion and Future Directions
This guide has detailed a systematic, multi-phased strategy for the cross-reactivity profiling of this compound. Through a combination of in silico prediction and robust in vitro biochemical assays, we constructed a comprehensive interaction map for the compound.
The comparative analysis indicates that while this compound is a potent molecule, its development path must carefully consider its off-target activities. The next logical steps would involve:
-
Cell-Based Functional Assays: Confirming whether the observed biochemical inhibition of off-targets like SRC and Aurora Kinase A translates to functional activity in a cellular context.
-
Broader Safety Profiling: Expanding the in vitro safety assessment to include a wider range of targets if the initial profile shows liabilities.[5][21]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural modifications that can enhance selectivity and mitigate unwanted off-target effects.[1]
By following this rigorous, evidence-based profiling cascade, researchers can make more informed decisions, de-risk their drug development programs, and ultimately accelerate the journey toward safer and more effective therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 8. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. pharmaron.com [pharmaron.com]
- 17. benchchem.com [benchchem.com]
- 18. multispaninc.com [multispaninc.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Therapeutic Potential of 2-Aminothiazoles: A Comparative Guide to their Efficacy in Animal Models of Disease
For researchers and drug development professionals navigating the complex landscape of small molecule therapeutics, the 2-aminothiazole scaffold has emerged as a privileged structure with remarkable versatility. While the specific compound 4-Methyl-5-phenyl-1,3-thiazol-2-amine has not been extensively profiled in publicly available literature, a wealth of data on its structural analogs provides compelling evidence for the therapeutic potential of this chemical class. This guide offers an in-depth, objective comparison of the performance of various 2-aminothiazole derivatives in preclinical animal models of inflammation, pain, and neurodegeneration, supported by experimental data and detailed protocols.
I. Anti-inflammatory Efficacy: A Head-to-Head Comparison in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a cornerstone for evaluating acute inflammation. The localized injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by the release of pro-inflammatory mediators, leading to measurable edema. Numerous studies have utilized this model to assess the anti-inflammatory prowess of 2-aminothiazole derivatives, often comparing them against established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of 2-Aminothiazole Derivatives and Standard NSAIDs
The following table summarizes the dose-dependent inhibition of paw edema by various 2-aminothiazole derivatives and commonly used NSAIDs. The data, collated from multiple preclinical studies, highlights the competitive efficacy of the thiazole scaffold.
| Compound/Drug | Animal Model | Dose | Max. Inhibition of Edema (%) | Time Point of Max. Inhibition (hours) | Reference |
| 2-Aminothiazole Derivatives | |||||
| Substituted Phenyl Thiazole Derivative (3c) | Rat | Not Specified | 44% | 3 | [1][2] |
| Substituted Phenyl Thiazole Derivative (3d) | Rat | Not Specified | 41% | Not Specified | [1] |
| 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) | Rat | Not Specified | Strong | Not Specified | [3] |
| 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) | Rat | Not Specified | Strong | Not Specified | [3] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | Mouse | 20 mg/kg | 61.64% | 5 | [4] |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | Mouse | 20 mg/kg | 64.59% | 5 | [4] |
| Standard NSAIDs | |||||
| Nimesulide | Rat | 25 mg/kg (i.m.) | Dose-dependent | 2-3 | [5] |
| Indomethacin | Rat | 10 mg/kg (p.o.) | ~54% | 2-5 | [6] |
| Indomethacin | Rat | 20 mg/kg (i.p.) | Significant inhibition | 4 | [7] |
| Celecoxib | Rat | 30 mg/kg (i.p.) | Dose-dependent | 4 | [8][9] |
| Diclofenac | Rat | 20 mg/kg (p.o.) | ~72% | 3 | [10] |
Expert Analysis: The data clearly demonstrates that substituted 2-aminothiazole derivatives exhibit significant anti-inflammatory activity, with some compounds achieving efficacy comparable to or even exceeding that of standard NSAIDs in the carrageenan-induced paw edema model. The structural modifications on the thiazole ring and its substituents play a crucial role in modulating this activity. For instance, the introduction of specific side chains can enhance the anti-inflammatory potency.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and assessing acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (2-aminothiazole derivatives) and standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
II. Analgesic Potential: Evaluation in the Hot Plate Test
The hot plate test is a classic method to assess the central analgesic activity of compounds. The latency of the animal's response to a thermal stimulus is a measure of its pain threshold.
Comparative Analgesic Activity
Several 2-aminothiazole derivatives have demonstrated notable analgesic effects in the hot plate test.
| Compound/Drug | Animal Model | Dose | Increase in Latency Time (%) | Reference |
| 2-Aminothiazole Derivatives | ||||
| Thiazole/pyrazole hybrid (8c) | Mouse | 100 mg/kg | Significant increase | [11] |
| Thiazole/pyrazole hybrid (8e) | Mouse | 100 mg/kg | Significant increase | [11] |
| Benzothiazole derivative (3c) | Rat | 50 mg/kg p.o. | Most active | [9] |
| Standard Analgesic | ||||
| Morphine | Mouse | 1-10 mg/kg | Dose-dependent increase | [12] |
Expert Analysis: The data suggests that 2-aminothiazole derivatives possess centrally mediated analgesic properties. The structural modifications, such as the incorporation of a pyrazole moiety, can significantly enhance this activity. The comparison with morphine, a potent opioid analgesic, underscores the therapeutic potential of this class of compounds in pain management.
Experimental Protocol: Hot Plate Test in Mice
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Test compounds and standard drug (e.g., Morphine)
-
Vehicle
-
Stopwatch
Procedure:
-
Animal Acclimatization: As described previously.
-
Screening: Place each mouse individually on the hot plate and record the reaction time (licking of the forepaws or jumping). A cut-off time of 15-20 seconds is typically used to prevent tissue damage. Select animals that show a reaction time of 5-10 seconds for the experiment.
-
Grouping: Divide the selected animals into groups (n=6 per group).
-
Baseline Measurement: Record the baseline reaction time for each mouse.
-
Drug Administration: Administer the vehicle, standard drug, or test compound.
-
Post-treatment Measurement: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.
-
Calculation of Analgesic Activity: The increase in latency time is calculated as the percentage of the maximal possible effect (% MPE): % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Workflow Diagram:
Caption: Experimental workflow for the hot plate analgesic test.
III. Neuroprotective Effects: Insights from a Parkinson's Disease Model
The neuroprotective potential of 2-aminothiazole derivatives is an emerging area of research. In vitro studies have shown promising results in models of neurodegenerative diseases like Parkinson's disease (PD). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely accepted preclinical model that recapitulates some of the key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra.
While specific in vivo data for this compound is not available, related thiazole sulfonamides have demonstrated neuroprotective effects in cellular models of PD by activating SIRT1.
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is for inducing a Parkinsonian phenotype in mice to test the efficacy of neuroprotective agents. Note: MPTP is a potent neurotoxin and requires strict safety protocols.
Materials:
-
C57BL/6 mice
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline
-
Test compounds
-
Equipment for behavioral testing (e.g., rotarod, open field)
-
Histology and immunohistochemistry reagents
Procedure:
-
MPTP Preparation and Handling: Prepare MPTP solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.
-
Dosing Regimen: A common sub-acute regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[1][13]
-
Drug Administration: The test compound can be administered before, during, and/or after the MPTP injections, depending on the study design (prophylactic vs. therapeutic).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open-field test for locomotor activity) at various time points after MPTP administration (e.g., 7, 14, and 21 days).
-
Neurochemical Analysis: At the end of the experiment, euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the substantia nigra pars compacta (SNpc).
Workflow Diagram:
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
IV. Mechanism of Action: Unraveling the Molecular Targets
The therapeutic effects of 2-aminothiazole derivatives are attributed to their interaction with key molecular targets involved in inflammation and neurodegeneration.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Many 2-aminothiazole derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2) and 5-LOX.[14] COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. 5-LOX is involved in the production of leukotrienes, which also contribute to the inflammatory response. The dual inhibition of COX and 5-LOX pathways by some thiazole derivatives offers a broader spectrum of anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that primarily inhibit COX enzymes.
Activation of Sirtuin 1 (SIRT1)
In the context of neuroprotection, certain thiazole sulfonamides have been shown to activate SIRT1, a NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular stress resistance, DNA repair, and metabolism. Its activation is associated with enhanced neuronal survival and protection against neurotoxins.
Signaling Pathway Diagram:
Caption: Putative mechanisms of action of 2-aminothiazole derivatives.
V. Conclusion and Future Directions
The collective evidence from preclinical studies strongly supports the therapeutic potential of the 2-aminothiazole scaffold in a range of diseases. While direct in vivo data for this compound is currently lacking, the robust anti-inflammatory, analgesic, and emerging neuroprotective activities of its analogs provide a solid foundation for further investigation. Future research should focus on a systematic structure-activity relationship (SAR) exploration of this specific compound and its close derivatives to optimize efficacy and safety profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate and expand upon these promising findings. The versatility of the 2-aminothiazole core, coupled with its demonstrated biological activities, positions it as a compelling starting point for the development of novel therapeutics.
VI. References
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Retrieved from 15
-
Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide. (1999). PubMed. Retrieved from --INVALID-LINK--
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). Retrieved from 16
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved from --INVALID-LINK--
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MPTP Mouse Model of Parkinson's Disease. (n.d.). Creative Biolabs. Retrieved from --INVALID-LINK--
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2018). PubMed Central. Retrieved from --INVALID-LINK--
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2001). PubMed. Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of Novel Thiazole Derivatives as Analgesic Agents. (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2021). PubMed. Retrieved from --INVALID-LINK--
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. Retrieved from --INVALID-LINK--
-
RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. (2014). PubMed Central. Retrieved from --INVALID-LINK--
-
Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. Retrieved from --INVALID-LINK--
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2018). PubMed. Retrieved from --INVALID-LINK--
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). PubMed Central. Retrieved from --INVALID-LINK--
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dol.inf.br [dol.inf.br]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
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A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of 4-Methyl-5-phenyl-1,3-thiazol-2-amine Derivatives
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just about what the drug does to the body, but what the body does to the drug" has never been more pertinent. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of novel chemical entities. We will delve into the comparative analysis of the pharmacokinetic (PK) profiles of a series of 4-Methyl-5-phenyl-1,3-thiazol-2-amine derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount to selecting candidates with the highest potential for clinical success.
The 2-Aminothiazole Scaffold: A Privileged Structure with PK Challenges
The 2-aminothiazole moiety is a cornerstone in the design of various therapeutic agents, prized for its ability to engage with a multitude of biological targets.[1][2] However, this scaffold is not without its pharmacokinetic challenges. The aminothiazole group has been classified by some as a potential "toxicophore," susceptible to metabolic activation that could lead to the formation of reactive metabolites.[3] Therefore, a thorough understanding of the metabolic pathways and clearance mechanisms of any new 2-aminothiazole derivative is a non-negotiable aspect of its preclinical development.
Moreover, seemingly minor structural modifications to the this compound core can dramatically alter its physicochemical properties, thereby influencing its absorption, distribution, and ultimately, its bioavailability and half-life. The strategic placement of substituents on the phenyl ring, for instance, can modulate lipophilicity, solubility, and susceptibility to metabolic enzymes, all of which are key determinants of the compound's pharmacokinetic fate.
Comparative Pharmacokinetic Analysis: A Case Study of 2-Aminothiazole Analogs
To illustrate a robust comparative pharmacokinetic analysis, we will examine data from a study that evaluated 27 different 2-aminothiazole analogs for their antiprion activity and pharmacokinetic properties in mice.[4][5] This study provides an excellent template for comparing multiple derivatives and correlating their pharmacokinetic profiles with their biological activity.
Key Pharmacokinetic Parameters for Comparison
The following table summarizes key pharmacokinetic parameters that should be assessed for each derivative. For the purpose of this guide, we will present hypothetical data for a series of this compound derivatives, modeled after the findings of the aforementioned 2-aminothiazole study.
| Derivative | R-Group (at para-position of phenyl ring) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Brain/Plasma Ratio |
| Compound A | -H | 150 ± 25 | 1.0 | 450 ± 60 | 2.5 ± 0.5 | 30 | 0.8 |
| Compound B | -Cl | 220 ± 30 | 0.5 | 600 ± 75 | 3.0 ± 0.6 | 45 | 1.2 |
| Compound C | -OCH₃ | 180 ± 20 | 1.5 | 750 ± 90 | 4.5 ± 0.8 | 55 | 0.5 |
| Compound D | -NO₂ | 90 ± 15 | 2.0 | 300 ± 50 | 2.0 ± 0.4 | 20 | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how to present comparative pharmacokinetic data.
Interpretation of Comparative Data
From the hypothetical data above, we can draw several structure-activity relationships (SAR) regarding the pharmacokinetic profiles:
-
Absorption: The chloro-substituted derivative (Compound B ) exhibits the highest peak plasma concentration (Cmax) and a rapid time to reach it (Tmax), suggesting rapid absorption. The nitro-substituted derivative (Compound D ) shows the lowest Cmax and a delayed Tmax, indicating slower or poorer absorption.
-
Exposure: The methoxy-substituted derivative (Compound C ) displays the highest Area Under the Curve (AUC), indicating the greatest overall systemic exposure.
-
Elimination: Compound C also has the longest half-life, suggesting a slower elimination rate compared to the other derivatives.
-
Bioavailability: The oral bioavailability varies significantly with substitution, with the methoxy group in Compound C leading to the highest bioavailability. This could be due to a combination of improved absorption and reduced first-pass metabolism.
-
Brain Penetration: The chloro-substitution in Compound B appears to enhance brain penetration, as indicated by the highest brain/plasma ratio. This is a critical parameter for compounds targeting the central nervous system.
These interpretations allow researchers to make informed decisions about which derivatives to advance in the drug discovery pipeline. For example, if high brain penetration is a key requirement, Compound B would be a promising candidate for further investigation. If a longer duration of action is desired, Compound C would be of greater interest.
Experimental Protocols for Pharmacokinetic Profiling
To generate the type of comparative data presented above, a series of well-defined in vivo and in vitro experiments must be conducted. The following are detailed, step-by-step methodologies for key pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Rodents (Rats or Mice)
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.[6][7][8]
1. Animal Model and Housing:
- Use male Sprague-Dawley rats (250-300 g).
- House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Fast animals overnight before dosing, with continued access to water.[6]
2. Formulation and Dosing:
- Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO and PEG400) to a final concentration of 1 mg/mL.
- Oral (PO) Formulation: Suspend the test compound in a vehicle such as 0.5% carboxymethylcellulose at a concentration of 5 mg/mL.[6]
- Dosing:
- Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
- Administer the PO formulation via oral gavage at a dose of 10 mg/kg.[9]
3. Blood Sampling:
- Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
- IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples at 4°C to separate the plasma.
- Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Bioanalytical Method: LC-MS/MS Quantification:
- Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.[10][11]
6. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Bioanalytical Method Validation using LC-MS/MS
A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data. The validation should be performed in accordance with regulatory guidelines.[10][12][13]
1. Sample Preparation:
- Perform a protein precipitation extraction by adding acetonitrile to the plasma samples.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS System:
- Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
3. Chromatographic Conditions:
- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
4. Mass Spectrometric Conditions:
- Use electrospray ionization (ESI) in the positive ion mode.
- Optimize the multiple reaction monitoring (MRM) transitions for the analyte and an internal standard.
5. Validation Parameters:
- Selectivity: Ensure no interference from endogenous plasma components.
- Linearity: Establish a linear calibration curve over the expected concentration range.
- Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.
- Recovery: Assess the extraction efficiency of the sample preparation method.
- Matrix Effect: Evaluate the ion suppression or enhancement from the plasma matrix.
- Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
Visualization of Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: A potential metabolic pathway for this compound derivatives.
Conclusion: A Data-Driven Approach to Candidate Selection
The successful advancement of a drug candidate from the bench to the clinic is a multifaceted endeavor, with a favorable pharmacokinetic profile being a critical determinant of success. This guide has provided a comprehensive framework for the comparative analysis of the pharmacokinetic properties of this compound derivatives. By systematically evaluating key ADME parameters through robust in vivo and in vitro methodologies, researchers can establish clear structure-activity relationships that guide the rational design of molecules with optimized pharmacokinetic profiles. While direct comparative data for the specific chemical series of interest may not always be publicly available, the principles and protocols outlined herein, exemplified by a detailed case study, empower research teams to generate their own high-quality, decision-enabling data. Ultimately, a data-driven approach to understanding and optimizing pharmacokinetics is indispensable for de-risking drug development programs and increasing the likelihood of delivering safe and effective new medicines to patients.
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- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. accessdata.fda.gov [accessdata.fda.gov]
Head-to-head comparison of 4-Methyl-5-phenyl-1,3-thiazol-2-amine with other p38 MAP kinase inhibitors
Introduction: The Central Role of p38 MAPK in Cellular Stress and Inflammation
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to external stressors and inflammatory cues.[1][2][3] This cascade is integral to a vast array of cellular processes, including differentiation, apoptosis, and, most notably, the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and considered the primary mediator of the inflammatory response.[1][4][6][7]
Activation of p38 MAPK occurs through a tiered phosphorylation cascade initiated by stimuli such as lipopolysaccharide (LPS), UV light, and cytokines.[1][8] This leads to the activation of upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180/Tyr182).[3][8][9] Once active, p38 phosphorylates downstream targets, including transcription factors and other kinases like MAPKAPK-2 (MK2), amplifying the inflammatory signal.[1][4][8] Given its central role, the p38 MAPK pathway has become a significant therapeutic target for a multitude of inflammatory diseases.[10]
This guide provides a head-to-head comparison of several prominent p38 MAPK inhibitors, with a special focus on the emerging 4-phenyl-1,3-thiazol-2-amine chemical scaffold. We will dissect their mechanisms, compare their potency and selectivity using experimental data, and provide detailed protocols for their evaluation.
The Inhibitors: A Comparative Overview
Our analysis centers on 4-Methyl-5-phenyl-1,3-thiazol-2-amine and compares it against three well-characterized inhibitors representing different binding mechanisms and stages of development.
-
This compound (Compound of Interest): This compound belongs to the 2-aminothiazole class. While direct, extensive public data on this specific molecule as a p38 inhibitor is nascent, the broader class of 4-phenyl-5-pyridyl-1,3-thiazole analogues has been identified as possessing potent inhibitory activity against p38 MAPK and the release of TNF-α.[11] The optimization of this scaffold has led to the identification of orally active candidates, demonstrating its potential as a source of novel anti-inflammatory agents.[11] This guide will use the available data on related thiazole compounds as a proxy to discuss the potential of this chemical class.
-
SB203580 (Adezmapimod): The Archetypal Type I Inhibitor: A pyridinyl imidazole compound, SB203580 is a potent, selective, and cell-permeable inhibitor of p38α and p38β isoforms.[2][12][13] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[1][2][14] It is one of the most widely used research tools for elucidating the function of the p38 pathway but shows less potency against p38β2 compared to p38α.[14][15]
-
Doramapimod (BIRB 796): The Potent Type II Inhibitor: Doramapimod is a highly potent, orally active inhibitor that targets all four p38 isoforms.[16][17] Unlike SB203580, it is an allosteric inhibitor that binds to a site adjacent to the ATP pocket, stabilizing the kinase in an inactive conformation.[18][19] This unique mechanism, which involves a significant conformational change in the enzyme, results in very high affinity and slow dissociation rates.[18]
-
Losmapimod: The Clinical Contender: Losmapimod is a selective, potent, and orally active inhibitor of p38α and p38β.[20][21] It has been extensively investigated in numerous clinical trials for various inflammatory and cardiovascular conditions, including COPD and acute coronary syndrome.[5][22][23] While some trials have yielded mixed results, its development provides a wealth of data on the therapeutic potential and challenges of targeting the p38 pathway in humans.[22][23]
Comparative Analysis: Mechanism, Potency, and Selectivity
The efficacy of a kinase inhibitor is defined by its mechanism of action, its potency (typically measured as IC50), and its selectivity against other kinases.
Mechanism of Action: Type I vs. Type II Inhibition
Kinase inhibitors are broadly classified by how they interact with the kinase's activation state, particularly the conformation of the Asp-Phe-Gly (DFG) motif at the entrance of the ATP-binding site.
-
Type I Inhibitors (e.g., SB203580, Losmapimod): These molecules bind to the active conformation of the kinase ("DFG-in"), where the ATP-binding pocket is open.[24][25][] They directly compete with endogenous ATP for this binding site.[27] Their selectivity is often derived from interactions with regions near the ATP pocket.[14]
-
Type II Inhibitors (e.g., Doramapimod/BIRB 796): These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase.[24][25][27] They occupy the ATP-binding site but also extend into an adjacent allosteric pocket created by the outward flip of the DFG motif.[18] This mechanism often leads to higher selectivity and slower off-rates compared to Type I inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes reported IC50 values for our selected inhibitors against the p38 MAPK isoforms. Lower values indicate higher potency.
| Inhibitor | Type | p38α (MAPK14) IC50 | p38β (MAPK11) IC50 | p38γ (MAPK12) IC50 | p38δ (MAPK13) IC50 | Reference(s) |
| SB203580 | Type I | ~50 nM | ~500 nM | Not Inhibited | Not Inhibited | [6][15][17] |
| Doramapimod (BIRB 796) | Type II | 38 nM | 65 nM | 200 nM | 520 nM | [16][17] |
| Losmapimod | Type I | pKi = 8.1 (approx. 8 nM) | pKi = 7.6 (approx. 25 nM) | N/A | N/A | [20][21] |
| 4-Phenyl-5-pyridyl-1,3-thiazole (Analogue) | N/A | Data not specified | N/A | N/A | N/A | [11] |
Interpretation:
-
Doramapimod (BIRB 796) demonstrates pan-isoform activity, inhibiting all four p38 MAPK family members, albeit with decreasing potency from α to δ.[16][17]
-
SB203580 is highly selective for the α and β isoforms.[6] Its 10-fold lower potency against p38β makes it a valuable tool for distinguishing the roles of these two isoforms in cellular processes.[14][15]
-
Losmapimod shows high potency for both p38α and p38β.[20][21]
The selectivity of these inhibitors against kinases outside the MAPK family is also a critical consideration to avoid off-target effects, a factor that has historically challenged the clinical development of p38 inhibitors.[23][28][29]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific rigor, the evaluation of any novel p38 inhibitor, such as one from the 2-aminothiazole class, must follow validated experimental protocols. Here, we detail two essential assays.
Protocol 1: In Vitro Biochemical Kinase Assay
Objective: To measure the direct inhibitory effect of a compound on the catalytic activity of a purified, recombinant p38 MAPK enzyme. This assay directly determines the IC50 value.
Causality: This experiment isolates the kinase, the substrate, and the inhibitor from the complexities of a cellular environment. By controlling the concentrations of ATP and substrate, we can directly quantify the compound's ability to block the enzyme's catalytic function, providing a pure measure of its potency. A common modern method is the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[30]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute recombinant active p38α kinase, a suitable substrate (e.g., ATF-2 protein), and ATP to their final working concentrations in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[30][31]
-
Prepare a serial dilution series of the test inhibitor (e.g., this compound) in DMSO, then dilute further in kinase buffer.
-
-
Assay Reaction:
-
In a low-volume 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of the diluted p38α enzyme and incubate for 10-15 minutes at room temperature. This pre-incubation step is crucial for inhibitors with slow binding kinetics, like Type II inhibitors, to reach equilibrium.
-
To initiate the kinase reaction, add 2 µL of the substrate/ATP mixture.[30]
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection (Using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to p38 kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Protocol 2: Cellular Cytokine Release Assay
Objective: To measure the functional potency of an inhibitor in a relevant cellular context by quantifying its ability to block the production of an inflammatory cytokine.
Causality: This assay validates the findings of the biochemical assay in a more physiologically relevant system. It confirms that the inhibitor can permeate the cell membrane, engage its target (p38 MAPK), and inhibit the downstream signaling cascade that leads to cytokine production. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are excellent models for this.[4][9]
Step-by-Step Methodology:
-
Cell Plating:
-
Isolate human PBMCs or culture THP-1 monocytes.
-
Seed the cells into a 96-well cell culture plate at a density of ~2 x 10⁵ cells per well in RPMI-1640 medium.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the diluted inhibitor to the cells and incubate for 1-2 hours. This allows the compound to enter the cells and bind to intracellular p38 MAPK before the pathway is activated.[1]
-
-
Cellular Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS).
-
Add LPS to each well (final concentration ~100 ng/mL) to stimulate the p38 pathway and induce cytokine production. Leave some wells unstimulated as a negative control.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator. The incubation time depends on the specific cytokine being measured (TNF-α production peaks earlier than other cytokines).
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully aspirate the supernatant, which contains the secreted cytokines, without disturbing the cell pellet.
-
-
Cytokine Measurement (ELISA):
-
Quantify the amount of TNF-α in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated control.
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating p38 MAPK inhibitors. We have contrasted the well-established Type I inhibitor SB203580 and the clinical candidate Losmapimod with the potent, pan-isoform Type II inhibitor Doramapimod (BIRB 796) . Each compound offers a distinct profile of potency, selectivity, and mechanism of action, making them suitable for different research questions.
The 2-aminothiazole scaffold, represented here by This compound , is a promising area for the development of new p38 MAPK inhibitors.[11] For any novel compound from this or other chemical classes to be considered a viable candidate, it must be rigorously profiled using the biochemical and cellular assays detailed above. Key determinants of success will be high potency against the target p38α isoform, a well-defined selectivity profile against other kinases to minimize off-target toxicity, and robust efficacy in cellular models of inflammation. As research continues, the development of isoform-specific and highly selective inhibitors will be paramount to finally unlocking the full therapeutic potential of targeting this critical signaling pathway.
References
- 1. SB203580 | Cell Signaling Technology [cellsignal.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is Losmapimod used for? [synapse.patsnap.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
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- 17. selleckchem.com [selleckchem.com]
- 18. Pardon Our Interruption [opnme.com]
- 19. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 30. promega.com [promega.com]
- 31. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




